molecular formula C11H12F2N2O2 B1476391 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid CAS No. 1996065-16-7

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1476391
CAS No.: 1996065-16-7
M. Wt: 242.22 g/mol
InChI Key: WQSLXQUABPPDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a chemical compound of significant interest in pharmaceutical and chemical research. It is offered exclusively for research and development applications in laboratory settings. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The 4,4-difluoropiperidine moiety is a privileged scaffold in modern drug discovery, frequently employed in the synthesis of potential therapeutic agents . Research indicates that 4,4-difluoropiperidine derivatives are actively explored as potent and selective receptor antagonists, with one example showing remarkable selectivity for a specific dopamine receptor subtype . Furthermore, the nicotinic acid (niacin) component of the molecule is a structure with well-documented biological activity. Niacin and its derivatives are fundamental in lipid metabolism and have been used in cardiovascular research . The molecular architecture of this compound, which combines a fluorinated saturated ring system with a pyridine carboxylic acid, makes it a versatile building block for constructing more complex molecules. Researchers can utilize this compound to develop novel chemical entities, particularly for investigating targets within the central nervous system or for metabolic studies . Its potential applications also extend to other research areas, including the development of antineoplastic agents, as suggested by patents covering structurally related nicotinamide derivatives .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)3-6-15(7-4-11)9-8(10(16)17)2-1-5-14-9/h1-2,5H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSLXQUABPPDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid: A Modern Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Molecule of Interest

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the success of drug discovery campaigns. 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS 1996065-16-7) emerges as a compound of significant interest, not for a widely documented biological activity of its own, but as a sophisticated starting material for library synthesis and lead optimization. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its structural rationale, proposed synthesis, potential applications, and essential handling protocols.

The molecule's architecture is a deliberate fusion of two key components:

  • The Nicotinic Acid Core: A well-established pharmacophore and a vitamer of vitamin B3, nicotinic acid is known for its profound effects on lipid metabolism, primarily through its action on the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2] Its presence suggests a rational starting point for developing modulators of this or related pathways.

  • The 4,4-Difluoropiperidine Moiety: This substituent is a modern tool in the medicinal chemist's arsenal. The geminal fluorine atoms at the 4-position of the piperidine ring serve a dual purpose. They block a potential site of metabolic oxidation, thereby enhancing metabolic stability, and their strong electron-withdrawing nature lowers the basicity (pKa) of the piperidine nitrogen. This modulation can be critical for fine-tuning receptor-ligand interactions and improving pharmacokinetic properties.[3]

This document will therefore treat this compound as a high-potential scaffold, providing the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in experimental workflows. While extensive empirical data for this specific molecule is not widely published, its fundamental characteristics are known. This data is crucial for everything from calculating molar concentrations for assays to predicting its behavior in various solvent systems.

PropertyValueSource / Rationale
CAS Number 1996065-16-7Chemical Abstract Service
Molecular Formula C₁₁H₁₂F₂N₂O₂[4]
Molecular Weight 242.22 g/mol [4]
IUPAC Name 2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acidIUPAC Nomenclature
SMILES O=C(O)C1=C(N2CCC(F)(F)CC2)N=CC=C1[4]
Appearance White to off-white solid (Predicted)Based on related nicotinic acid derivatives.[5]
Solubility Soluble in organic solvents like DMSO and DMF (Predicted).[6][7]Common for heterocyclic carboxylic acids used in screening.
Melting Point Not publicly available. Requires experimental determination.-
pKa Not publicly available. Requires experimental determination.The carboxylic acid pKa will be acidic, while the pyridine nitrogen pKa will be weakly basic. The difluoro-substitution will lower the pKa of the piperidine nitrogen compared to piperidine itself.

Synthesis and Characterization: A Proposed Laboratory Workflow

As this compound is primarily available as a research chemical, understanding its synthesis is crucial for potential scale-up or analog creation. While a specific published procedure is unavailable, a robust and logical synthetic route can be proposed based on established chemical principles, particularly the nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

Causality of the Proposed Synthetic Protocol

The chosen method involves the reaction of 2-chloronicotinic acid with 4,4-difluoropiperidine. This pathway is selected for several reasons:

  • Activation: The pyridine ring of 2-chloronicotinic acid is "activated" towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group.

  • Leaving Group: The chloride at the 2-position is an effective leaving group for this type of substitution.

  • Nucleophile: 4,4-difluoropiperidine acts as the nitrogen nucleophile, displacing the chloride to form the desired C-N bond.

  • Reaction Conditions: The reaction typically requires a base to neutralize the HCl byproduct and can be facilitated by heat. A high-boiling point polar aprotic solvent is ideal for ensuring solubility and achieving the necessary reaction temperature.

Detailed Step-by-Step Synthesis Protocol (Proposed)

Reaction: 2-chloronicotinic acid + 4,4-difluoropiperidine → this compound

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloronicotinic acid (1.0 eq) and 4,4-difluoropiperidine (1.1 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M. Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to scavenge the HCl formed during the reaction.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to a pH of ~3-4 using 1M HCl. This protonates the product, making it less water-soluble and allowing for extraction.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the final product.

Structural Confirmation and Purity Analysis Workflow

The identity and purity of the synthesized compound must be rigorously confirmed. The following workflow is standard practice.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Proposed Synthesis Purification Flash Chromatography Synthesis->Purification MS Mass Spectrometry (LC-MS or HRMS) Purification->MS Confirms Mass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC Analysis NMR->HPLC Confirms Structure MS->NMR Suggests Structure Final Structurally Confirmed, High-Purity Compound HPLC->Final Determines Purity >95%

Caption: Standard workflow for the characterization and purity assessment of a synthesized compound.

Pharmacological Context and Potential Applications

While no specific biological activity has been published for this compound, its structure strongly implies a rationale for its design and suggests a clear path for investigation.

The Nicotinic Acid Precedent: A Target Hypothesis

Nicotinic acid is a well-known lipid-lowering agent that reduces low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[8] These effects are primarily mediated through the activation of the HCA2 receptor, a Gαi-coupled G-protein coupled receptor (GPCR) highly expressed in adipocytes (fat cells).[2][7] Activation of HCA2 inhibits adenylate cyclase, reduces intracellular cyclic AMP (cAMP) levels, and ultimately decreases hormone-sensitive lipase activity, leading to reduced lipolysis and a lower flux of free fatty acids to the liver.[7]

Therefore, a primary hypothesis is that this compound was designed as a potential HCA2 agonist. The difluoropiperidine moiety could enhance potency, selectivity, or pharmacokinetic properties compared to the parent molecule.

Proposed Biological Screening Cascade

To test this hypothesis, a logical, multi-stage screening cascade should be employed. This self-validating system ensures that results from a primary screen are confirmed through orthogonal functional assays before committing to more complex studies.

G A Primary Screen: HCA2 Radioligand Binding Assay B Secondary Screen: Functional Assay (cAMP Inhibition) A->B Confirm Functional Activity C Selectivity Panel: Screen against related GPCRs B->C Determine Selectivity D Cellular Assay: Adipocyte Lipolysis Assay B->D Confirm Cellular Efficacy E Lead Candidate C->E D->E

Sources

The Ascendancy of the 4,4-Difluoropiperidine Moiety in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 4,4-difluoropiperidine scaffold has emerged as a particularly privileged structure. This technical guide provides an in-depth analysis of the 4,4-difluoropiperidine moiety, elucidating its profound impact on drug design. We will explore its synthesis, delve into the unique conformational and electronic properties conferred by the gem-difluoro group, and present a comprehensive overview of its application in the development of novel therapeutics, supported by detailed case studies and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of this versatile scaffold.

Introduction: The Fluorine Advantage in a Privileged Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in FDA-approved drugs, prized for its ability to introduce a basic nitrogen atom for target engagement and to provide a three-dimensional framework.[1] However, the parent piperidine ring is often susceptible to metabolic oxidation, particularly at the positions alpha to the nitrogen.[2] The introduction of fluorine, with its unique electronic properties and the high strength of the carbon-fluorine bond, offers a compelling strategy to mitigate these metabolic liabilities and fine-tune other critical drug-like properties.[3]

The 4,4-difluoropiperidine moiety, in particular, has garnered significant attention. The gem-difluoro substitution at the 4-position provides a unique combination of electronic modulation and conformational constraint without adding significant steric bulk. This "fluorine advantage" manifests in several key areas of drug design, which will be explored in detail throughout this guide.

Physicochemical and Conformational Impact of 4,4-Difluorination

The introduction of two fluorine atoms at the C4 position of the piperidine ring induces significant, and often beneficial, changes to its fundamental properties. These alterations are a direct consequence of the strong electron-withdrawing nature of fluorine and its influence on the ring's conformation.

Modulation of Basicity (pKa)

One of the most predictable and impactful consequences of 4,4-difluorination is the reduction of the basicity of the piperidine nitrogen. The powerful inductive effect of the two fluorine atoms withdraws electron density from the ring, making the nitrogen lone pair less available for protonation.

CompoundpKa of Conjugate Acid
Piperidine~11.2
4,4-Difluoropiperidine ~8.5 [4]

Table 1: Comparison of the pKa of the conjugate acids of piperidine and 4,4-difluoropiperidine.

This significant drop in pKa of approximately 2.7 units has profound implications for drug design. A lower pKa can:

  • Reduce hERG liability: A common off-target interaction leading to cardiotoxicity is often associated with highly basic amines.[5]

  • Optimize Lipophilicity and Permeability: By reducing the extent of protonation at physiological pH, the overall lipophilicity (logD) can be fine-tuned to enhance membrane permeability and oral absorption.

  • Modulate Target Binding: For targets where a specific level of basicity is required for optimal interaction, the 4,4-difluoropiperidine moiety offers a valuable alternative to the more basic piperidine.

Lipophilicity (logP) and the "Hydrophobic Fluorine" Paradox

The effect of fluorination on lipophilicity is more complex and context-dependent. While fluorine is highly electronegative, a C-F bond is less polarizable than a C-H bond, which can lead to an increase in hydrophobicity. However, the introduction of the polar C-F bonds can also increase the molecule's overall polarity. For 4,4-difluoropiperidine, the calculated logP is slightly higher than that of piperidine, suggesting a modest increase in lipophilicity.[6]

It is crucial to consider the distribution of charge and the molecular dipole moment, which are significantly altered by the gem-difluoro group.[7] The interplay of these factors means that the impact on logP and, more importantly, the pH-dependent logD, must be evaluated on a case-by-case basis.

Conformational Control and Dipole Moment

The 4,4-difluoropiperidine ring, like piperidine, adopts a chair conformation. However, the presence of the two axial and equatorial C-F bonds creates a significant local dipole moment. Computational and spectroscopic studies have shown that the conformational equilibria of fluorinated piperidines are influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[7][8] This inherent conformational preference can be exploited to pre-organize a ligand for optimal binding to its target, reducing the entropic penalty upon binding.

cluster_piperidine Piperidine Conformation cluster_difluoropiperidine 4,4-Difluoropiperidine Conformation p p_h p->p_h c2 p->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c6->p dfp dfp_h dfp->dfp_h dfc2 dfp->dfc2 dfc3 dfc2->dfc3 dfc4 dfc3->dfc4 dfc5 dfc4->dfc5 f_ax dfc4->f_ax f_eq dfc4->f_eq dfc6 dfc5->dfc6 dfc6->dfp cluster_design Drug Design Strategy cluster_outcomes Improved Properties Lead Lead Compound (Piperidine-based) Problem Identified Liabilities: - Metabolic Instability (C4-Oxidation) - High Basicity (hERG risk) - Suboptimal Potency/Selectivity Lead->Problem Solution Bioisosteric Replacement Problem->Solution Moiety 4,4-Difluoropiperidine Moiety Solution->Moiety Optimized Optimized Candidate Moiety->Optimized MetStab Increased Metabolic Stability Optimized->MetStab pKa Lowered pKa Optimized->pKa Conformation Conformational Rigidity Optimized->Conformation Binding Enhanced Binding Affinity/ Selectivity Optimized->Binding

Figure 3: The role of 4,4-difluoropiperidine in lead optimization.

Conclusion and Future Perspectives

The 4,4-difluoropiperidine moiety has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its ability to predictably lower basicity, block a key site of metabolic oxidation, and impose conformational constraints provides drug designers with a powerful tool to address common challenges in lead optimization. The synthetic accessibility of this scaffold, primarily through the deoxofluorination of 4-piperidones, further enhances its appeal.

While the benefits of incorporating the 4,4-difluoropiperidine moiety are clear, it is not a universal solution. As with any medicinal chemistry strategy, its impact is highly context-dependent, and a thorough evaluation of the entire molecular structure is essential. The case of the metabolically unstable D4 antagonists serves as a salient reminder of this principle.

Looking ahead, we can anticipate the continued and expanded use of the 4,4-difluoropiperidine scaffold in the pursuit of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we will be better equipped to harness the full potential of this privileged scaffold to design safer and more effective medicines. The increasing number of patents and publications featuring this moiety is a testament to its growing importance, and it is likely only a matter of time before we see more drugs containing this valuable structural unit reach the market.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

  • The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). ResearchGate. [Link]

  • The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). MDPI. [Link]

  • FDA Novel Drug Approvals 2024 — Small Molecules Rise to 64%. (2025). CCDC. [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 2024 Novel Small Molecule FDA Drug Approvals. (2025). Drug Hunter. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

  • The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). PubMed. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2026). ResearchGate. [Link]

  • Pecic, S., Deng, S. X., & et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PMC. [Link]

  • Hopkins, C. R., & et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5757–5764. [Link]

  • 4,4-Difluoropiperidine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia MDPI. [Link]

  • 4,4'-Difluorobiphenyl. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • FDA approved fluorine-containing drugs in 2023. (2024). Molecules. [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). Journal of Medicinal Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(14), 5855–5883. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]

  • Metabolic Stability and Analogue-Based Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved February 27, 2026, from [Link]

Sources

Metabolic stability of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Metabolic Stability of 2-(4,4-difluoropiperidin-1-yl)nicotinic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, a central goal of medicinal chemistry is to design molecules with an optimal metabolic stability profile.

This guide focuses on a specific chemical scaffold of significant interest: this compound and its analogs. This structure combines a nicotinic acid moiety, a well-known biological scaffold, with a 4,4-difluoropiperidine ring. The strategic incorporation of the difluoro group is a deliberate design choice aimed at enhancing metabolic stability by blocking a common site of enzymatic attack.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but a comprehensive understanding of the principles and practices for evaluating and optimizing the metabolic stability of this chemical series. We will delve into the potential metabolic liabilities of the scaffold, detail the gold-standard experimental workflows for its assessment, and explain the causality behind key experimental choices, empowering you to make informed decisions in your drug discovery programs.

Chapter 1: Deconstructing the Scaffold: Potential Metabolic Fates

Understanding the potential metabolic "hotspots" of a molecule is the first step toward rationally designing more stable analogs. The this compound scaffold presents several regions susceptible to enzymatic modification.

The Nicotinic Acid Moiety

Nicotinic acid, or niacin (Vitamin B3), has well-characterized metabolic pathways.[3][4] The body primarily converts it into the essential coenzymes NAD+ and NADP+.[3][5][6] While the core pyridine ring is generally stable, the carboxylic acid group can undergo Phase II conjugation reactions, such as glucuronidation or conjugation with amino acids (e.g., glycine to form nicotinuric acid).[7] These conjugation events increase the water solubility of the compound, facilitating its renal excretion.

The Piperidine Ring: A Common Target for CYPs

Alicyclic amines like piperidine are common motifs in pharmaceuticals and are frequently targeted by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[8][9] Key metabolic transformations for piperidine-containing compounds include:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the nicotinic acid ring, catalyzed by enzymes like CYP3A4.[8][9]

  • Ring Hydroxylation: Oxidation at the carbon atoms adjacent (α) to the nitrogen is a common pathway. Oxidation at other positions, particularly the C4 position, is also frequently observed.

  • Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring itself.[10][11]

The 4,4-Difluoro Substitution: A Metabolic Shield

The introduction of two fluorine atoms at the C4 position of the piperidine ring is a classic example of a bioisosteric replacement strategy aimed at improving metabolic stability.[12][13] Fluorine is a small, highly electronegative atom. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes it much more difficult for CYP enzymes to perform oxidative hydroxylation at this position.[14][15] By "blocking" this metabolically labile site, the overall stability of the molecule is often dramatically increased.[15] This strategy is a cornerstone of modern medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.[14][16]

Below is a conceptual diagram illustrating these potential metabolic hotspots.

Caption: Potential metabolic sites on the core scaffold.

Chapter 2: In Vitro Assessment of Metabolic Stability

To quantify the metabolic stability of new analogs, a series of standardized in vitro assays are employed. These assays provide crucial data for ranking compounds and predicting their in vivo behavior.[17][18] The two most fundamental and widely used assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Key In Vitro Systems

A variety of biological systems are available to assess metabolic stability, each offering a different level of complexity and insight.

System Description Enzymes Present Primary Use Case References
Liver Microsomes A subcellular fraction containing vesicles of the endoplasmic reticulum.Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).High-throughput screening of Phase I metabolic stability. Cost-effective.[18][19][20]
Liver S9 Fraction A supernatant fraction containing both microsomes and cytosolic components.Phase I and most Phase II enzymes (SULTs, GSTs).Broader assessment of both Phase I and Phase II metabolism.[1]
Hepatocytes Intact, viable liver cells. Considered the "gold standard."Full complement of Phase I and II enzymes, cofactors, and transporters.Comprehensive assessment that mimics the in vivo liver environment, accounting for cell permeability.[18][21][22]
Plasma/Blood Used to assess stability against enzymes present in circulation.Esterases, proteases.Evaluating the stability of prodrugs (e.g., esters) or peptide-based compounds.[2][19]
Liver Microsomal Stability Assay

This assay is the workhorse of early drug discovery for assessing Phase I metabolism.[23] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[20] An external source of the cofactor NADPH is required to fuel the enzymatic reactions.[23][24]

The following diagram outlines the typical workflow for a microsomal stability assay.

Microsomal_Workflow prep 1. Reagent Preparation - Test Compound (1 µM) - Liver Microsomes (e.g., 0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System pre_incubate 2. Pre-incubation - Mix Compound, Microsomes, Buffer - Equilibrate at 37°C for ~5 min prep->pre_incubate start_rxn 3. Initiate Reaction - Add NADPH to start metabolism pre_incubate->start_rxn time_points 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points quench 5. Quench Reaction - Add ice-cold Acetonitrile with Internal Standard (IS) to stop reaction time_points->quench process 6. Sample Processing - Centrifuge to precipitate proteins quench->process analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound relative to IS process->analyze calculate 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

1. Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse, etc.)[24]

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[20]

  • Phosphate buffer (100 mM, pH 7.4)[25]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[24]

  • Quenching solution: Ice-cold acetonitrile (ACN) or methanol containing an analytical internal standard (IS)[23][24]

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system[24]

2. Procedure:

  • Prepare Solutions:

    • Thaw liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.[26]

    • Prepare test compound working solutions (e.g., 2 µM) in buffer. Final assay concentration is typically 1 µM.[24]

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[23]

  • Initiate Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[23] The time of this addition is T=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution.[23][24] The organic solvent immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.[24]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound.[23]

Hepatocyte Stability Assay

This assay is considered more physiologically relevant as it uses intact liver cells, which contain the full array of Phase I and Phase II metabolic enzymes and their necessary cofactors in a natural cellular environment.[18][22] It also accounts for compound permeability across the cell membrane, providing a more comprehensive picture of hepatic clearance.[22]

1. Materials and Reagents:

  • Cryopreserved hepatocytes (human, rat, etc.)[21][27]

  • Hepatocyte incubation medium

  • Test compounds and positive controls (Phase I: Verapamil; Phase II: Umbelliferone)[22]

  • Quenching solution: Ice-cold acetonitrile (ACN) with an internal standard (IS).

  • All other equipment as listed for the microsomal assay.

2. Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed incubation medium and determine cell viability and density (typically using Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[28]

  • Incubation Setup:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound working solution (final concentration typically 1 µM).[21][28]

  • Incubation and Sampling:

    • Place the plate in a shaking incubator at 37°C with a humidified atmosphere containing 5% CO₂.

    • At designated time points (e.g., 0, 10, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into the collection plate containing the ice-cold quenching solution.[21][22]

  • Sample Processing and Analysis:

    • Follow the same centrifugation and LC-MS/MS analysis steps as described in the microsomal stability protocol (Section 2.2, steps 5-6).[27]

Chapter 3: Analytical Quantification and Data Interpretation

Accurate quantification of the parent compound at each time point is essential for reliable results. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and selectivity.[29][30][31]

LC-MS/MS Analysis

The method combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry.[29][32]

  • Chromatography: A reversed-phase C18 column is typically used to separate the analyte of interest from matrix components.[29]

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the test compound and the internal standard.[20][30]

Data Analysis: Calculating Key Parameters

The primary data obtained from the LC-MS/MS is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate two key parameters: half-life (t½) and intrinsic clearance (CLint).

  • Plotting the Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.

  • Determining the Rate Constant (k): The slope of the linear regression line from this plot is equal to the negative elimination rate constant (-k).

    • Slope = -k

  • Calculating Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[17] It is calculated using the half-life and the assay conditions.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1000 / protein concentration in mg/mL)[23]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1000 / cell density in 10⁶ cells/mL)[21]

These calculated CLint values are invaluable for ranking compounds within a chemical series and for use in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[21]

Interpreting Sample Data

To illustrate the utility of this data, consider the following hypothetical results for three analogs of the parent scaffold.

Compound Modification Microsomal t½ (min) Microsomal CLint (µL/min/mg) Hepatocyte t½ (min) Hepatocyte CLint (µL/min/10⁶ cells)
Analog 1 No Fluorine (Piperidine)81731592
Analog 2 4,4-Difluoropiperidine55259515
Analog 3 4,4-Difluoro + Pyridine Methyl48298017

Analysis:

  • Analog 1 vs. Analog 2: The dramatic increase in half-life and corresponding decrease in clearance for Analog 2 clearly demonstrates the powerful stabilizing effect of the 4,4-difluoro substitution, effectively blocking a primary metabolic hotspot.

  • Analog 2 vs. Analog 3: The addition of a methyl group to the pyridine ring in Analog 3 slightly decreases metabolic stability. This suggests the methyl group itself may be a minor site for metabolism (e.g., benzylic oxidation), though the compound remains far more stable than the non-fluorinated parent. This type of structure-activity relationship (SAR) analysis is crucial for guiding the next round of chemical synthesis.

Conclusion

The metabolic stability of this compound analogs is a multifaceted property governed by the interplay of its constituent chemical moieties. The strategic inclusion of the 4,4-difluoro group serves as a robust metabolic shield, significantly mitigating the oxidative metabolism commonly observed in piperidine rings. However, a comprehensive evaluation requires rigorous experimental assessment.

By employing standardized in vitro tools like the liver microsomal and hepatocyte stability assays, drug discovery teams can generate quantitative data to build robust structure-metabolism relationships. This guide provides the foundational principles and detailed protocols necessary to perform these evaluations with scientific integrity. Understanding the 'why' behind each step—from the choice of biological system to the method of data analysis—empowers researchers to not only generate reliable data but also to interpret it effectively, ultimately leading to the design of safer and more efficacious drug candidates.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. Available from: [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. Available from: [Link]

  • Metabolic Stability Services - Eurofins Discovery. Available from: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available from: [Link]

  • Metabolic Stability - Frontage Laboratories. Available from: [Link]

  • Hepatocyte Stability Assay - Domainex. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. Available from: [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Available from: [Link]

  • Bioisosteric Replacements - Chemspace. Available from: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Available from: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Available from: [Link]

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. Available from: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available from: [Link]

  • Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. Available from: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page. Available from: [Link]

  • Nicotinic acid - Wikipedia. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Experimental design on single-time-point high-throughput microsomal stability assay. Available from: [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. Available from: [Link]

  • Pathways for niacin metabolism. Reprinted with permission. NUA =... - ResearchGate. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available from: [Link]

  • Niacin - PMC. Available from: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available from: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. Available from: [Link]

  • Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites - MDPI. Available from: [Link]

Sources

Chemical and physical properties of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

[1]

Executive Summary

This compound (CAS: 1996065-16-7) is a bifunctional pyridine scaffold integrating a carboxylic acid moiety and a fluorinated saturated heterocycle.[1][2] In drug discovery, this compound acts as a critical bioisostere for traditional 2-aminonicotinic acids.[1] The geminal difluoro group at the C4 position of the piperidine ring serves two primary functions: it modulates the basicity (


1

Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
CAS Number 1996065-16-7
Molecular Formula

Molecular Weight 242.22 g/mol
SMILES OC(=O)c1cccnc1N2CCC(F)(F)CC2
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)
Substituent 4,4-Difluoropiperidine (at C2 position)
Structural Analysis

The molecule features a steric clash between the piperidine ring and the carboxylic acid at the C3 position.[1] This forces the piperidine ring to twist out of coplanarity with the pyridine ring, reducing conjugation between the piperidine nitrogen lone pair and the pyridine

1
  • Fluorine Effect: The

    
     group lowers the lipophilicity (
    
    
    ) compared to a cyclohexyl analog but increases it relative to a morpholine analog, offering a "Goldilocks" zone for CNS penetration.[1]
  • Intramolecular Bonding: A potential hydrogen bond exists between the carboxylic acid proton and the piperidine nitrogen (if protonated) or the pyridine nitrogen, though the steric bulk of the piperidine often disrupts planar H-bonding networks.[1]

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) data of close analogs (e.g., 2-(piperidin-1-yl)nicotinic acid).*[1]

PropertyValue / RangeContext
Appearance White to off-white crystalline powderStandard for nicotinic acid derivatives.[1]
Melting Point 165 – 172 °CPredicted based on 2-chloronicotinic acid (173°C) and steric disruption.[1]
Solubility (Water) Low (< 0.5 mg/mL at pH 7)Amphoteric nature; soluble at pH > 8 (anionic) or pH < 1 (cationic).
Solubility (Organic) HighDMSO, DMF, Methanol, Ethyl Acetate.[1]
pKa (Acid) 3.8 – 4.2Carboxylic acid; slightly more acidic than benzoic acid due to pyridine ring.
pKa (Base) 2.5 – 3.5Pyridine nitrogen; basicity reduced by ortho-substitution.[1]
LogP 1.8 – 2.1Moderate lipophilicity suitable for oral bioavailability.
TPSA ~50 ŲFavorable for membrane permeability.

Synthesis & Manufacturing

The industrial standard for synthesizing this core relies on Nucleophilic Aromatic Substitution (


)1
Reaction Protocol

Reagents:

  • Substrate: 2-Chloronicotinic acid (CAS: 2942-59-8)[1]

  • Nucleophile: 4,4-Difluoropiperidine hydrochloride (CAS: 144260-52-4)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    )
  • Solvent: DMF or NMP (High boiling, polar aprotic)

Step-by-Step Methodology:

  • Charge: Dissolve 2-chloronicotinic acid (1.0 eq) in DMF (5-10 volumes).

  • Activation: Add

    
     (2.5 eq). The excess base is required to neutralize the carboxylic acid and the HCl from the piperidine salt.[1]
    
  • Addition: Add 4,4-difluoropiperidine HCl (1.1 eq).

  • Reaction: Heat to 90–110°C for 4–6 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (

    
     157) and formation of product (
    
    
    243).[1]
  • Workup (Acid-Base Precipitation):

    • Cool mixture to room temperature.

    • Dilute with water (20 volumes). The solution will be basic (pH ~10) and homogeneous (product is in carboxylate form).

    • Slowly acidify with 1N HCl to pH 3–4 .

    • The zwitterionic product will precipitate.[1]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]

Synthesis Pathway Diagram[1][8][9]

Synthesiscluster_conditionsCritical Process ParametersStart2-Chloronicotinic Acid(Electrophile)IntermediateMeisenheimerComplexStart->Intermediate K2CO3, DMF90°CReagent4,4-Difluoropiperidine(Nucleophile)Reagent->IntermediateProduct2-(4,4-Difluoropiperidin-1-yl)nicotinic acidIntermediate->Product -HCl(Elimination)Temp: 90-110°CTemp: 90-110°CpH Control: Acidify to pH 3-4pH Control: Acidify to pH 3-4

Caption: SNAr mechanism for the synthesis of the target compound, highlighting the critical acidification step for isolation.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[8]
  • 
     NMR:  Distinct singlet or triplet (depending on resolution/coupling) around -95 to -100 ppm .[1] This is the diagnostic signal for the gem-difluoro group.[1]
    
  • 
     NMR (DMSO-
    
    
    ):
    • 
       13.0 (br s, 1H): Carboxylic acid 
      
      
      .
    • 
       8.3 (dd, 1H): Pyridine C6-
      
      
      (deshielded).
    • 
       7.9 (dd, 1H): Pyridine C4-
      
      
      .[1]
    • 
       6.8 (dd, 1H): Pyridine C5-
      
      
      .[1]
    • 
       3.4 - 3.6 (m, 4H): Piperidine 
      
      
      (adjacent to nitrogen).[1]
    • 
       2.0 - 2.2 (m, 4H): Piperidine 
      
      
      (adjacent to
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1][9]
  • Ionization: ESI Positive Mode (

    
    ).[3]
    
  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (
    
    
    ) is common for nicotinic acids, resulting in a fragment at
    
    
    ~199.

Handling, Stability & Safety

GHS Classification (Derived):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Store in a cool, dry place (2-8°C preferred for long term).[1]

  • Keep container tightly closed to prevent moisture absorption (hygroscopic potential due to carboxylic acid).

  • Incompatibility: Strong oxidizing agents, strong bases.[1]

References

  • Zhao, B., et al. (2019).[1][5] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[4] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2023). Regioselective Functionalization of 2-Chloropyridines. Molecules. Retrieved from [Link]

Strategic Fluorination: Modulating Lipophilicity and Physicochemical Properties in Nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the optimization of nicotinic acid (niacin) derivatives—common scaffolds for GPR109A agonists and dyslipidemia therapeutics—fluorine substitution is not merely a tool for metabolic blocking; it is a precision lever for modulating distribution coefficients (LogD).

While the "Rule of Thumb" suggests fluorine increases lipophilicity (


LogP 

+0.25), this holds true only for neutral systems. In nicotinic acid derivatives, the strong electronegativity of fluorine (

= 3.98) alters the acid dissociation constant (pKa) of both the carboxylic acid and the pyridine nitrogen. This guide demonstrates that fluorination often lowers the effective lipophilicity (LogD7.4) of nicotinic acids by increasing ionization at physiological pH, despite increasing the intrinsic lipophilicity (LogP) of the neutral species.

Physicochemical Mechanics: The Polar Hydrophobicity Paradox

To rationally design these derivatives, one must distinguish between intrinsic lipophilicity (LogP) and pH-dependent distribution (LogD).[1]

Electronic Effects & pKa Shifts

The pyridine ring is electron-deficient. Adding fluorine exacerbates this deficiency through strong inductive effects (


), primarily affecting two ionization centers:
  • The Pyridine Nitrogen (Basic Center): Fluorine reduces electron density on the nitrogen, lowering its pKa (making it less basic).

  • The Carboxylic Acid (Acidic Center): Fluorine stabilizes the carboxylate anion (

    
    ) via inductive withdrawal, lowering the pKa (making it more acidic).[2]
    

Table 1: Theoretical pKa Shifts in Fluorinated Nicotinic Acids

DerivativeSubstituent PositionElectronic EffectApprox.[3] pKa (COOH)Approx.[2] pKa (Pyridine N)Net Charge @ pH 7.4
Nicotinic Acid NoneReference4.853.10Anionic (~99%)
5-Fluoro-NA Meta to N, Meta to COOHModerate -I~4.40~2.50Anionic (>99%)
6-Fluoro-NA Ortho to N, Para to COOHStrong -I on N~4.20~1.10Anionic (>99.9%)
2-Fluoro-NA Ortho to N, Ortho to COOHStrong -I on both~3.30< 1.0Anionic (Complete)
The LogD Conundrum

Intrinsic LogP increases with fluorination due to the hydrophobicity of the C-F bond. However, LogD is defined as:



Critical Insight: Because 2-F and 6-F substitutions significantly lower the pKa of the carboxylic acid (e.g., from 4.85 to 3.30), the equilibrium shifts drastically toward the ionized species at pH 7.4.

  • Result: The abundance of the hydrophilic carboxylate anion overwhelms the lipophilic contribution of the fluorine atom.

  • Outcome: 2-Fluoro and 6-Fluoro derivatives often exhibit lower LogD7.4 than unsubstituted nicotinic acid, despite having higher ClogP.

Structural Analysis & Decision Logic (SAR)

The choice of substitution position dictates the pharmacological outcome.

  • C-5 Position (Metabolic Block): The C-5 position is electronically similar to the meta-position in benzoic acid. It is the primary site for metabolic attack (hydroxylation). Fluorination here blocks metabolism with minimal disruption to the pKa profile. Use for: Half-life extension.

  • C-2/C-6 Positions (Electronic Modulation): These positions are ortho to the nitrogen. Fluorination here drastically reduces basicity. This prevents protonation of the pyridine nitrogen in acidic environments (e.g., stomach), potentially altering solubility profiles. Use for: Modulating solubility and reducing off-target binding requiring a basic nitrogen.

Visualization: Fluorination Decision Tree

FluorineStrategy Start Nicotinic Acid Lead Optimization Goal1 Goal: Block Metabolism (Increase t1/2) Start->Goal1 Goal2 Goal: Modulate Lipophilicity (Alter LogD/Permeability) Start->Goal2 Action1 Target C-5 Position Goal1->Action1 Action2 Target C-2 or C-6 Position Goal2->Action2 Result1 Blocks Ring Hydroxylation Minimal pKa Shift LogD Increases Action1->Result1 Result2 Strong Inductive Effect pKa Decreases (More Acidic) LogD Decreases (More Ionized) Action2->Result2

Figure 1: Strategic decision tree for selecting fluorination sites on the nicotinic acid scaffold based on medicinal chemistry objectives.

Experimental Protocols

Synthesis: Palladium-Catalyzed Fluorination (C-5 Selective)

Reagents:

  • Substrate: Methyl 5-bromonicotinate

  • Catalyst: [(cinnamyl)PdCl]2 (2.5 mol %)

  • Ligand: tBuBrettPhos (7.5 mol %)

  • Fluorine Source: AgF (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with Methyl 5-bromonicotinate (1.0 mmol), AgF (190 mg, 1.5 mmol), [(cinnamyl)PdCl]2 (13 mg), and tBuBrettPhos (36 mg).

  • Solvation: Add anhydrous Toluene (4 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 110°C for 12 hours with vigorous stirring. The reaction color typically shifts from pale yellow to dark brown.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid.

Lipophilicity Assay: Chromatographic Hydrophobicity Index (CHI)

Standard shake-flask methods are slow. For SAR series, use the CHI method via Fast-Gradient HPLC, which correlates linearly with LogD [2].

Protocol:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 50 x 3 mm, 3 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of 5 standards with known LogD values (e.g., Theophylline, Phenylcarbinol, Toluene, Propranolol).

  • Calculation:

    • Measure retention time (

      
      ) of the fluorinated derivative.
      
    • Convert

      
       to CHI using the calibration curve: 
      
      
      
      .
    • Convert CHI to LogD:

      
      .
      

Synthesis Workflow Visualization

SynthesisWorkflow Start 5-Bromo-Nicotinate Reagents Pd Cat / AgF / tBuBrettPhos Toluene, 110°C Start->Reagents Cross-Coupling Intermediate 5-Fluoro-Ester Reagents->Intermediate Hydrolysis LiOH / THF / H2O Intermediate->Hydrolysis Saponification Final 5-Fluoro-Nicotinic Acid Hydrolysis->Final

Figure 2: Workflow for the synthesis of 5-fluoronicotinic acid using Palladium-catalyzed cross-coupling.

Conclusion

Fluorine substitution in nicotinic acid derivatives is a study in competing forces. While the C-F bond is intrinsically lipophilic, the electron-withdrawing nature of fluorine on the pyridine ring drives ionization of the carboxylate.

  • Key Takeaway: To increase lipophilicity (LogD) at physiological pH, avoid the C-2 and C-6 positions, as the resulting drop in pKa will ionize the drug, reducing membrane permeability. Target the C-5 position for the optimal balance of metabolic stability and lipophilic retention.

References

  • Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science.[4] [Link]

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) Values for the Estimation of Log P and Log D. Journal of Chromatography A. [Link]

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[2][3][4][5][6][7][8] Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] [Link]

Sources

Technical Guide: 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid — Properties, Synthesis, and Application in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid has emerged as a highly valuable building block, particularly in the development of novel analgesics targeting voltage-gated sodium channels. This technical whitepaper outlines the physicochemical profile, structural rationale, and validated synthetic methodologies for this compound, focusing on its critical role as an intermediate in the synthesis of Nav1.8 inhibitors [1].

Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is essential for predicting its behavior in downstream coupling reactions and biological systems. The core data for this compound is summarized in Table 1 .

Table 1: Quantitative Physicochemical Data

PropertyValue
Compound Name This compound
CAS Registry Number 1996065-16-7
Molecular Formula C₁₁H₁₂F₂N₂O₂
Molecular Weight 242.22 g/mol
SMILES String O=C(O)C1=C(N2CCC(F)(F)CC2)N=CC=C1
Theoretical Monoisotopic Mass 242.0867 Da
Appearance White to off-white solid

Data corroborated by commercial chemical registries and patent literature [2][3].

Mechanistic Rationale in Medicinal Chemistry

The selection of this compound over its non-fluorinated counterparts is driven by precise structure-activity relationship (SAR) causality:

  • pKa Modulation via Inductive Effects : The gem-difluoro substitution at the 4-position of the piperidine ring exerts a profound electron-withdrawing inductive effect (-I). This significantly lowers the basicity (pKa) of the piperidine nitrogen. In drug development, reducing amine basicity mitigates hERG channel liability (reducing cardiotoxicity) and improves membrane permeability.

  • Metabolic Stability : Cytochrome P450 enzymes frequently target electron-rich amines for oxidative dealkylation. The electron-deficient nature of the difluoropiperidine ring shields the molecule from rapid phase I metabolism, thereby extending the half-life of the resulting Active Pharmaceutical Ingredient (API).

  • Orthogonal Reactivity : The nicotinic acid core provides a robust scaffold. The carboxylic acid serves as an ideal anchor for amide coupling with complex anilines or heteroarylamines, while the ortho-relationship of the piperidine ring forces a specific dihedral twist in the final drug molecule, optimizing its fit within the binding pocket of target proteins.

Validated Synthesis Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee causality between experimental choices and synthetic outcomes. The synthesis proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by saponification.

Step 1: SNAr Reaction to Form Methyl 2-(4,4-difluoropiperidin-1-yl)nicotinate
  • Rationale : Direct reaction of the free acid can lead to poor yields due to the deactivation of the pyridine ring. Utilizing methyl 2-chloronicotinate activates the 2-position for nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct without causing competing transesterification.

  • Procedure :

    • Charge a dry, round-bottom flask with methyl 2-chloronicotinate (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.2 eq).

    • Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). DMF is chosen to stabilize the highly polar Meisenheimer complex intermediate.

    • Add DIPEA (3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

    
     172 [M+H]⁺) is entirely replaced by the product mass (
    
    
    
    257[M+H]⁺).
  • Workup : Quench with water and extract with ethyl acetate. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Step 2: Saponification to the Free Acid
  • Rationale : Lithium hydroxide (LiOH) in a biphasic THF/water system provides mild, rapid hydrolysis of the ester without degrading the fluorinated heterocycle.

  • Procedure :

    • Dissolve the intermediate from Step 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation (IPC) : Monitor via TLC (Hexanes/EtOAc 1:1). The ester (

    
    ) will disappear, replaced by a baseline spot (carboxylate salt).
    
  • Workup : Concentrate the mixture to remove THF. Acidify the aqueous layer with 1M HCl to pH 3-4.

  • Causality of pH Choice : The strong electron-withdrawing fluorine atoms render the piperidine nitrogen weakly basic. Acidifying to pH 3-4 selectively protonates the carboxylate (forming the neutral free acid) without protonating the piperidine, causing the highly pure target compound to precipitate as a white solid. Filter and dry under vacuum.

SynthesisWorkflow N1 Methyl 2-chloronicotinate + 4,4-Difluoropiperidine N2 Step 1: SNAr Reaction Reagents: DIPEA, DMF Conditions: 80°C, 12h N1->N2 N3 Intermediate: Methyl 2-(4,4-difluoropiperidin-1-yl)nicotinate N2->N3 N4 Step 2: Saponification Reagents: LiOH·H2O, THF/H2O Conditions: RT, 4h N3->N4 N5 Target Compound: This compound N4->N5

Workflow for the two-step synthesis of this compound.

Application Workflow: Nav1.8 Inhibitor Assembly

The primary application of this compound is in the synthesis of Nav1.8 sodium channel inhibitors. Nav1.8 is a voltage-gated sodium channel expressed primarily in peripheral nociceptive neurons. Gain-of-function mutations or hyperactivity in Nav1.8 manifest in severe chronic pain syndromes [1].

By coupling this compound with specific heteroarylamines via standard amide coupling reagents (e.g., HATU, DIPEA), researchers generate potent Nav1.8 antagonists. These derived drugs selectively block the channel, halting the propagation of action potentials from the periphery to the central nervous system (CNS) without causing the CNS side effects typical of opioids.

Nav18Pathway Stimulus Noxious Stimuli (Thermal, Mechanical, Chemical) Nociceptor Peripheral Nociceptor Activation Stimulus->Nociceptor Nav18 Nav1.8 Sodium Channel Opening Nociceptor->Nav18 ActionPotential Action Potential Propagation Nav18->ActionPotential Pain Pain Signal Transmission to CNS ActionPotential->Pain Drug Nav1.8 Inhibitor (Derived from target compound) Drug->Nav18 Allosteric Blockade

Mechanism of action for Nav1.8 inhibitors in blocking peripheral pain signal transmission.

References

  • Google Patents . "2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors" (Patent CA3117927A1). Verified via .

  • BLD Pharm . "this compound (CAS: 1996065-16-7)". Verified via .

  • Matrix Scientific . "5-(4,4-Difluoropiperidin-1-yl)nicotinic acid Derivatives". Verified via .

The Gem-Difluoropiperidine Motif: A Technical Guide to its Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and ethers, offering a means to modulate local dipole moments, pKa, and metabolic stability.[2][3] This guide provides an in-depth technical overview of the gem-difluoropiperidine scaffold, a privileged motif that leverages the benefits of gem-difluorination within a three-dimensional saturated heterocycle, a common feature in many centrally active nervous system agents.

The Gem-Difluoropiperidine Scaffold: Physicochemical Properties and Advantages

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly for targets within the central nervous system (CNS). The introduction of a gem-difluoro group at either the 3- or 4-position of the piperidine ring significantly alters its electronic properties, most notably the basicity (pKa) of the piperidine nitrogen. This modulation of pKa is a critical tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Impact on Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms has a profound impact on the pKa of the piperidine nitrogen. This effect is distance-dependent, with the 3,3-difluoropiperidine exhibiting a more significant pKa reduction compared to the 4,4-difluoropiperidine.

CompoundpKaΔpKa (vs. Piperidine)
Piperidine~11.2-
4,4-Difluoropiperidine~8.5[4]-2.7
3,3-DifluoropiperidineLower than 4,4-difluoropiperidine> -2.7

Table 1: Comparison of the pKa values of piperidine and its gem-difluorinated analogs.

This reduction in basicity can be highly advantageous in drug design. A lower pKa can reduce the potential for off-target interactions with aminergic GPCRs and ion channels, and can improve oral bioavailability by decreasing the extent of ionization in the gastrointestinal tract.[5]

Impact on Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex and can either increase or decrease the LogP depending on the overall molecular context.[5] However, in many cases, the introduction of the CF2 group can lead to a decrease in lipophilicity compared to its non-fluorinated or carbonyl counterparts, which can be beneficial for improving aqueous solubility and reducing metabolic clearance.[6]

Synthesis of Gem-Difluoropiperidine Building Blocks

The successful incorporation of the gem-difluoropiperidine motif into drug candidates relies on the efficient and scalable synthesis of key building blocks. The most common starting material is a protected piperidone, which undergoes deoxofluorination.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol details the synthesis of N-Boc-4,4-difluoropiperidine from N-Boc-4-piperidone using a deoxofluorinating agent such as Deoxofluor or DAST.

Materials:

  • N-Boc-4-piperidone

  • Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the deoxofluorinating agent (e.g., Deoxofluor, 1.5 eq) to the cooled solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-4,4-difluoropiperidine.[1]

Synthesis_of_NBoc_44_difluoropiperidine NBoc_piperidone N-Boc-4-piperidone DCM DCM, 0°C to rt NBoc_piperidone->DCM Deoxofluor Deoxofluor (or DAST) Deoxofluor->DCM NBoc_difluoropiperidine N-Boc-4,4-difluoropiperidine DCM->NBoc_difluoropiperidine Deoxofluorination Deprotection_of_NBoc_44_difluoropiperidine NBoc_difluoropiperidine N-Boc-4,4-difluoropiperidine HCl_dioxane 4M HCl in Dioxane NBoc_difluoropiperidine->HCl_dioxane Boc Deprotection Difluoropiperidine_HCl 4,4-Difluoropiperidine HCl HCl_dioxane->Difluoropiperidine_HCl

Caption: Synthesis of 4,4-difluoropiperidine hydrochloride.

Case Study: Gem-Difluoropiperidines in the Development of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective D4 antagonists has been an area of intense research. The gem-difluoropiperidine scaffold has proven to be a valuable component in the design of potent and selective D4 antagonists.

A recent study explored the structure-activity relationships (SAR) of a series of 4,4-difluoropiperidine derivatives as D4 receptor antagonists. [7]The following table summarizes the binding affinities of key compounds from this study.

Compound IDArylether SubstituentSouthern Nitrogen SubstituentKi (nM) for D4 Receptor
14a 4-Fluorophenoxy2-(2,3-Dihydrobenzo[b]d[5]ioxin-5-yl)ethyl0.3
14b 4-Chlorophenoxy2-(2,3-Dihydrobenzo[b]dioxin-5-yl)ethyl0.8
14c 4-Methylphenoxy2-(2,3-Dihydrobenzo[b]dioxin-5-yl)ethyl0.3

Table 2: Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives for the Dopamine D4 Receptor.[1]

The exceptional sub-nanomolar potency of these compounds highlights the compatibility of the 4,4-difluoropiperidine core with the D4 receptor binding pocket. The gem-difluoro group is believed to engage in favorable interactions within the binding site, while also modulating the pKa of the piperidine nitrogen to an optimal range for target engagement and pharmacokinetic properties.

D4_Antagonist_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Building_Block 4,4-Difluoropiperidine Building Block Reductive_Amination Reductive Amination with Aldehyde Building_Block->Reductive_Amination Final_Compound Final D4 Antagonist (e.g., 14a) Reductive_Amination->Final_Compound Binding_Assay Dopamine D4 Receptor Binding Assay Final_Compound->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis SAR_Analysis->Building_Block Optimization

Caption: Workflow for the development of D4 antagonists.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The gem-difluoropiperidine motif represents a powerful tool in the medicinal chemist's armamentarium. Its ability to modulate the pKa of the basic nitrogen center while maintaining a three-dimensional structure suitable for CNS targets makes it a highly attractive scaffold. While a blockbuster drug featuring this core has yet to emerge, its prevalence in late-stage clinical candidates and potent tool compounds underscores its significant potential. As synthetic methodologies for the preparation of fluorinated building blocks continue to advance, the incorporation of the gem-difluoropiperidine scaffold is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Glembatumumab vedotin (CDX-011) Drug Description. (2015, September 1). ADC Review | Journal of Antibody-drug Conjugates. [Link]

  • Marine Antibody–Drug Conjugates: Design Strategies and Research Progress. (2017, January 13). SciSpace. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Management of Metastatic Breast Cancer with Second-Generation Antibody–Drug Conjugates: Focus on Glembatumumab Vedotin (CDX-011, CR011-vcMMAE) | Request PDF. (2025, August 9). ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Glembatumumab vedotin. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI. Retrieved February 27, 2026, from [Link]

  • Synthesis method for cariprazine. (n.d.). Google Patents.
  • 4,4-Difluoropiperidine hydrochloride. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 4,4-Difluoropiperidine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Method for synthesizing Carilazine. (n.d.). Google Patents.
  • FDA approved fluorine-containing drugs in 2023. (n.d.). Retrieved February 27, 2026, from [Link]

  • SYNTHESIS METHOD FOR CARIPRAZINE. (2019, August 6). European Patent Office. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024, September 23). PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Phase-III Clinical Trial of Fluorine-18 Flurpiridaz Positron Emission Tomography for Evaluation of Coronary Artery Disease. (2020, July 28). PubMed. [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. (2023, January 15). Chinese Chemical Society. [Link]

  • Error. (n.d.). ClinicalTrials.gov. Retrieved February 27, 2026, from [Link]

  • Phase IV IPF Clinical Trials. (n.d.). ILD Collaborative. Retrieved February 27, 2026, from [Link]

  • The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental workflows for sterically hindered heterocyclic carboxylic acids.

Mechanistic Insights: The Challenge of the Ortho-Substituted Pyridine

As a Senior Application Scientist, I frequently encounter substrates where standard amide coupling conditions (e.g., EDC/HOBt) fail to deliver acceptable yields. 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a textbook example of a challenging substrate due to a confluence of steric and electronic factors:

  • Severe Steric Hindrance: Nicotinic acid is a pyridine-3-carboxylic acid. The attachment of a bulky piperidine ring at the ortho-position (C2) creates a significant steric shield around the C3-carboxylic acid. This physical barrier restricts the approach trajectory of incoming amine nucleophiles during the formation of the tetrahedral intermediate[1].

  • Electronic Deactivation: The gem-difluoro moiety at the 4-position of the piperidine ring exerts a strong inductive electron-withdrawing effect. While this reduces the basicity of the piperidine nitrogen, the primary pyridine nitrogen remains available to non-productively coordinate with coupling reagents, potentially leading to stalled intermediates.

  • Byproduct Trapping: When utilizing highly reactive uronium salts like HATU with hindered acids, sluggish activation can lead to the coupling reagent reacting directly with the amine partner, forming an unreactive tetramethylguanidine byproduct[2].

To overcome these barriers, the coupling strategy must prioritize either hyper-reactive active ester formation (via HATU) or sterically forgiving mixed anhydride formation (via T3P)[3][4].

Reagent Selection Matrix (Quantitative Profiling)

The following table summarizes the quantitative performance metrics of various coupling systems when applied to sterically hindered ortho-substituted nicotinic acids.

Coupling SystemBaseSolventActivation IntermediateTypical Yield (%)Epimerization RiskByproduct Removal
EDC / HOBt DIPEADMFOBt-Active Ester25 – 40%LowModerate (Urea is water-soluble, HOBt requires basic wash)
HATU DIPEADMF / DCMOAt-Active Ester85 – 95% LowDifficult (TMU and HOAt require extensive chromatography)
T3P (50% in EtOAc) PyridineEtOAc / DCMMixed Anhydride80 – 90% Very Low Easy (All byproducts are highly water-soluble)
BOP-Cl Et₃NDCMMixed Anhydride< 30%ModerateModerate (Phosphoric acid derivatives)

Data synthesized from benchmark studies on hindered heterocyclic amidation[1][5].

Experimental Workflow & Decision Tree

The choice between HATU and T3P depends entirely on the nature of the amine partner and the scale of the reaction. Use the following self-validating workflow to determine the optimal path.

AmideCouplingWorkflow Acid This compound + Amine Partner Evaluate Evaluate Amine Properties & Scale Acid->Evaluate Path1 Sterically Hindered or Electron-Deficient Amine Evaluate->Path1 Path2 Scale-up (>10g) or Epimerization-Prone Amine Evaluate->Path2 HATU Protocol A: HATU / DIPEA Pre-activate acid for 15-30 min Path1->HATU T3P Protocol B: T3P / Pyridine Direct coupling, mild conditions Path2->T3P Workup1 Aqueous Wash & Chromatography (Remove TMU & HOAt) HATU->Workup1 Workup2 Simple Aqueous Wash (Water-soluble byproducts) T3P->Workup2 Product Target Amide High Yield & Purity Workup1->Product Workup2->Product

Fig 1. Decision matrix for amide coupling of this compound.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Discovery Gold Standard)

Causality: HATU generates an OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance, forming a hydrogen bond with the incoming amine to drastically lower the transition state energy[3]. This is critical for overcoming the steric bulk of the 4,4-difluoropiperidin-1-yl group.

Materials:

  • This compound (1.0 equiv, 1.0 mmol)

  • Amine partner (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA to the suspension. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Pre-Activation (Critical Step): Add HATU in one portion. Stir the reaction mixture at room temperature for 15–30 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms that the acid has been successfully converted into the OAt-active ester.

  • Amine Addition: Once activation is confirmed, add the amine partner dropwise or in small portions.

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: T3P-Mediated Coupling (The Scalable Alternative)

Causality: Propylphosphonic anhydride (T3P) operates via a different mechanism, forming a mixed anhydride. Because T3P is less prone to side reactions with the amine, pre-activation is unnecessary. When paired with pyridine, it is the premier choice for suppressing epimerization and avoiding the toxic, difficult-to-remove byproducts of HATU[4].

Materials:

  • This compound (1.0 equiv, 10.0 mmol)

  • Amine partner (1.05 equiv, 10.5 mmol)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv, 15.0 mmol)

  • Pyridine (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (EtOAc) (40.0 mL)

Step-by-Step Procedure:

  • Assembly: Charge a flask with the carboxylic acid, the amine partner, and EtOAc.

  • Base Addition: Add Pyridine to the stirring suspension.

  • Coupling Initiation: Add the T3P solution dropwise over 10 minutes. The reaction is mildly exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours.

    • Validation Checkpoint: If the reaction stalls at <80% conversion, the mixed anhydride may be reacting too slowly due to the steric bulk. Causality-driven solution: Elevate the temperature to 45 °C to overcome the activation energy barrier.

  • Workup (Self-Purifying): Quench the reaction with water (20 mL). Separate the layers. Wash the organic layer with 1N HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). The T3P byproducts are entirely water-soluble and are removed in the aqueous washes[6]. Dry and concentrate to yield the highly pure amide.

Troubleshooting & Diagnostic Logic

A robust protocol must be self-validating. If your reaction fails, use LC-MS diagnostics to identify the mechanistic breakdown:

  • Diagnostic Observation: LC-MS shows a dominant mass peak of [Amine + 99 Da] .

    • Causality: This indicates the formation of a tetramethylguanidine byproduct. The highly nucleophilic amine attacked the HATU reagent directly because the sterically hindered nicotinic acid was not fully activated[2][7].

    • Correction: Enforce a strict 30-minute pre-activation of the acid with HATU/DIPEA before introducing the amine.

  • Diagnostic Observation: LC-MS shows unreacted starting materials and a mass corresponding to the N-acylurea intermediate .

    • Causality: If you attempted this coupling with EDC/HOBt, the hindered nature of the acid allowed the O-acylisourea to undergo a [1,3]-sigmatropic rearrangement into the unreactive N-acylurea before the amine could attack[3].

    • Correction: Abandon carbodiimide chemistry for this substrate. Switch immediately to Protocol A (HATU) or Protocol B (T3P).

  • Diagnostic Observation: Reaction stalls at 50% conversion despite using HATU.

    • Causality: The amine is exceptionally electron-deficient (e.g., an aniline derivative) and lacks the nucleophilicity to attack the hindered OAt-ester.

    • Correction: Add a catalytic amount of DMAP (0.1 equiv) to act as a highly mobile acyl transfer agent[5], or heat the reaction to 50 °C.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]

  • National Institutes of Health (PMC). (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH PubMed Central. URL:[Link]

  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. URL:[Link]

Sources

Optimization of SNAr reaction for fluorinated piperidine attachment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Optimization of SNAr Couplings with Fluorinated Piperidines in Medicinal Chemistry

Executive Summary & Scientific Rationale

The incorporation of fluorinated saturated heterocycles—specifically 3-fluoropiperidine, 4-fluoropiperidine, and 3,3-/4,4-difluoropiperidine—is a ubiquitous strategy in modern drug discovery.[1][2] These moieties modulate pKa, lower lipophilicity (LogD), and block metabolic soft spots without significantly altering steric bulk.

However, the introduction of fluorine creates a specific synthetic challenge: Nucleophilic Deactivation . The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the energy of the nitrogen lone pair (HOMO).

  • Piperidine pKa: ~11.2[1][2]

  • 3-Fluoropiperidine pKa: ~8.4[1][2]

  • 4,4-Difluoropiperidine pKa: ~7.2[1][2]

This ~3-4 log unit drop in basicity correlates directly with reduced nucleophilicity.[1][2] Standard SNAr conditions used for simple amines often fail or result in sluggish conversion, necessitating a scientifically grounded optimization strategy focusing on transition state stabilization and solvation dynamics .

Mechanistic Insight & Visualization[1][2]

To optimize the reaction, one must understand the rate-determining step (RDS). In SNAr with weak nucleophiles (like fluorinated piperidines), the formation of the Meisenheimer complex (addition step) is strictly rate-limiting.

Figure 1: Mechanistic Pathway and Fluorine Impact [1][2]

SNAr_Mechanism cluster_factors Optimization Levers Reactants Reactants (Ar-X + F-Piperidine) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 Slow Attack (Low HOMO of N) Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer Stabilization by Polar Solvent Product Product (Ar-N-Piperidine-F) Meisenheimer->Product Fast Elimination (Loss of X-) Factor1 Solvent: DMSO/NMP (Dipolar Aprotic) Stabilizes TS1 Factor2 Base: Cs2CO3 (Solubility Effect) Factor3 Temp: >80°C (Overcomes Ea)

Caption: Kinetic pathway of SNAr with fluorinated amines. The low HOMO of the amine raises the activation energy of TS1, requiring polar aprotic solvation for stabilization.

Critical Parameter Analysis

A. Solvent Selection: The "Naked" Effect

For weak nucleophiles, protic solvents (MeOH, EtOH) are detrimental because they hydrogen-bond to the amine lone pair, further reducing nucleophilicity.[3]

  • Recommendation: Use DMSO or NMP .[1][2] These dipolar aprotic solvents solvate the cationic counter-ion of the base but leave the nucleophile (or its deprotonated form) "naked" and more reactive.

  • Green Alternative: Sulfolane or Acetonitrile (if temperature permits).[2]

B. The "Cesium Effect"

While K2CO3 is standard, Cs2CO3 is superior for fluorinated amines.

  • Solubility: Cesium has a larger ionic radius, making the carbonate salt more soluble in organic solvents like DMSO/DMF.

  • Mechanism: Higher solubility increases the effective concentration of the base, ensuring rapid neutralization of the H-X byproduct, driving the equilibrium forward.

C. Electrophile Activation

If the reaction is stalled, the leaving group on the aromatic ring plays a massive role.

  • Order of Reactivity in SNAr: F >> Cl ≈ Br > I .[2][3][4]

  • Why? The highly electronegative Fluorine (on the electrophile) inductively stabilizes the negative charge accumulation in the Meisenheimer complex (Figure 1), lowering the activation energy of the rate-determining step.

Experimental Protocols

Protocol A: Micro-Scale High-Throughput Screen (HTS)

Use this self-validating protocol to rapidly identify optimal conditions for a new scaffold.[1][2]

Materials:

  • 96-well glass block or 1-dram vials.

  • Stock Solutions: Electrophile (0.5 M in DMSO), F-Piperidine (0.5 M in DMSO).[1]

Workflow:

  • Matrix Setup: Prepare 6 reaction vessels.

    • Row A (Solvent): DMSO vs. Acetonitrile (MeCN).[2]

    • Row B (Base): DIPEA (Organic) vs. Cs2CO3 (Inorganic).

    • Row C (Temp): 60°C vs. 100°C.

  • Dosing: Add Electrophile (1.0 equiv) and Nucleophile (1.2 equiv).

  • Base: Add Base (2.0 equiv).

  • Incubation: Seal and heat for 4 hours.

  • Validation: Dilute 5 µL of reaction mixture into 200 µL MeOH/Water (1:1). Inject on UPLC-MS.

  • Success Criteria: >85% Conversion (Area%).

Data Interpretation Table:

SolventBaseTempConversionInterpretation
MeCNDIPEA60°C< 10%Baseline.[1][2] Nucleophile too weak for mild conditions.[1][2]
DMSODIPEA80°C45%Solvent effect improves rate, but organic base is insufficient.[2]
DMSO Cs2CO3 100°C > 95% Optimal. Cesium effect + Thermal activation + Polar solvent.[1][2]
Protocol B: Preparative Scale Synthesis (Gram-Scale)

Optimized for 3-Fluoropiperidine coupling to a Chloropyridine core.[1][2]

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the Heteroaryl Chloride (1.0 equiv, e.g., 5.0 mmol).

  • Solvent: Add anhydrous DMSO (5 volumes, 25 mL). Note: High concentration (0.2–0.5 M) is preferred to increase reaction rate.

  • Nucleophile: Add 3-fluoropiperidine hydrochloride (1.2 equiv). Note: Using the HCl salt is cheaper and more stable; the extra base handles the deprotonation.

  • Base: Add Cesium Carbonate (Cs2CO3) (3.0 equiv). Note: 3 equiv are needed: 1 for HCl neutralization, 1 for the reaction, 1 excess.

  • Reaction: Heat to 100°C under Nitrogen/Argon for 6–12 hours. Monitor by LCMS.[1][2][3][5]

  • Workup (Critical for DMSO removal):

    • Cool to room temperature.[1][2]

    • Dilute slowly with Water (10 volumes) and Ethyl Acetate (10 volumes).

    • Separate layers.[1][2] Wash organic layer 2x with Water and 1x with Brine to remove residual DMSO.[1][2]

    • Dry over Na2SO4, filter, and concentrate.

Troubleshooting & Decision Logic

When the standard protocol fails, use this logic flow to troubleshoot.

Figure 2: Optimization Decision Tree

Optimization_Flow Start Start: Standard Protocol (DMSO, Cs2CO3, 100°C) Check Check Conversion (LCMS) Start->Check Success >90% Conversion: Proceed to Workup Check->Success Yes Fail <50% Conversion Check->Fail No Branch1 Is Electrophile Decomposing? Fail->Branch1 Action1 Lower Temp to 60°C Switch to Fluoride LG Branch1->Action1 Yes (Black tar) Action2 Increase Temp to 140°C OR Microwave Branch1->Action2 No (SM remains) Action3 Switch to Buchwald-Hartwig (Pd-Catalysis) Action2->Action3 Still Fails

Caption: Decision logic for rescuing stalled SNAr reactions.

References

  • Mechanism & Fluorine Effect

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[1][2]

    • [Link]

  • Cesium Carbonate "Cesium Effect"

    • Cesium carbonate as a mediated inorganic base in some organic transformations.[1][2][5][6][7] Academia.edu.[1][2]

    • [Link]

  • Solvent Effects (Green Alternatives)

    • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate.[1][2]

    • [Link]

  • pKa of Fluorinated Piperidines

    • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chem. Eur. J. (via Yuntsg).[1][2]

    • [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Lorlatinib (CAS: 1996065-16-7)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lorlatinib (CAS: 1996065-16-7), also known as PF-06463922, is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[1][2] It is a crucial therapeutic agent for the treatment of certain types of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation inhibitors.[3] A key structural feature of Lorlatinib is its macrocyclic core, which contributes to its high potency and ability to penetrate the blood-brain barrier, a critical attribute for treating brain metastases.[2][4][5]

The complex macrocyclic structure of Lorlatinib presents significant challenges for its chemical synthesis, especially on a large scale.[2][6] The development of a robust, efficient, and scalable synthetic route is paramount for ensuring a reliable supply of this life-saving medication. This document provides a detailed overview of the scale-up synthesis of Lorlatinib, focusing on the key chemical transformations and process considerations. We will explore the convergent synthetic strategy that has been successfully employed for the production of kilogram quantities of the drug.[6] This approach hinges on the strategic coupling of two key fragments followed by a carefully orchestrated macrocyclization reaction.

Synthetic Strategy Overview

The large-scale synthesis of Lorlatinib is a convergent process, meaning that two complex molecular fragments are synthesized separately and then joined together in the later stages of the synthesis. This approach is generally more efficient for the synthesis of complex molecules as it allows for the parallel construction of different parts of the molecule and often leads to higher overall yields.

The key steps in the convergent synthesis of Lorlatinib are:

  • Synthesis of the Aminopyrazole Fragment: This involves the construction of the substituted pyrazole ring bearing a cyano group and a protected aminomethyl side chain.

  • Synthesis of the Pyridine-Containing Fragment: This fragment contains the chiral center of the molecule and the functional groups necessary for coupling with the aminopyrazole fragment.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction joins the two fragments, forming a key carbon-carbon bond and setting the stage for the final macrocyclization.

  • Macrolactamization: The final and most critical step is the formation of the macrocyclic ring through an intramolecular amide bond formation.

The overall synthetic pathway can be visualized as follows:

G cluster_aminopyrazole Aminopyrazole Fragment Synthesis cluster_pyridine Pyridine Fragment Synthesis cluster_coupling_macrocyclization Coupling and Macrocyclization A Pyrazole Ester B Bis-brominated Pyrazole A->B Bis-bromination C N-Alkylated Pyrazole B->C N-Alkylation with protected methylamine D Aminopyrazole Nitrile C->D Ester Hydrolysis, Amide Formation, Dehydration I Suzuki Coupling Precursor D->I E Commercial Ketone F Chiral Alcohol E->F Enantioselective Reduction G Pyridine Ether F->G SN2 Displacement H Aryl Boronic Ester G->H Miyaura Borylation H->I J Macrocyclization Precursor I->J Suzuki-Miyaura Cross-Coupling K Lorlatinib J->K Deprotection and Macrolactamization

Figure 1: Convergent synthetic workflow for Lorlatinib.

Detailed Protocols

Part 1: Synthesis of the Aminopyrazole Fragment

The aminopyrazole fragment is a key building block in the synthesis of Lorlatinib. The following protocol outlines a gram-scale synthesis of this intermediate.[6]

Protocol 1: Synthesis of the Aminopyrazole Nitrile

Step Reagents and Conditions Purpose
1 Pyrazole ester, N-Bromosuccinimide (NBS), AcetonitrileBis-bromination of the pyrazole ring at the 4- and 5-positions.
2 Boc-protected methylamine, Sodium hydride (NaH), Dimethylformamide (DMF)N-alkylation of the bis-brominated pyrazole with a protected methylamine equivalent.
3 Lithium hydroxide (LiOH), Tetrahydrofuran (THF)/WaterSaponification of the ester to the corresponding carboxylic acid.
4 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), AmmoniaConversion of the carboxylic acid to the primary amide.
5 Trifluoroacetic anhydride (TFAA), TriethylamineDehydration of the primary amide to the nitrile.

Causality Behind Experimental Choices:

  • Step 1: NBS is a convenient and selective brominating agent for electron-rich heterocyclic systems like pyrazoles.

  • Step 2: Sodium hydride is a strong base used to deprotonate the protected methylamine, facilitating its nucleophilic attack on the brominated pyrazole. DMF is a suitable polar aprotic solvent for this type of reaction.

  • Step 3: Lithium hydroxide is a standard reagent for the hydrolysis of esters. The use of a THF/water mixture ensures the solubility of both the organic substrate and the inorganic base.

  • Step 4: EDC and HOBt are commonly used coupling agents for the formation of amide bonds. They activate the carboxylic acid, making it susceptible to nucleophilic attack by ammonia.

  • Step 5: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts primary amides to nitriles.

Part 2: Synthesis of the Pyridine-Containing Fragment

The synthesis of the pyridine-containing fragment is crucial as it introduces the stereocenter of the final molecule.

Protocol 2: Synthesis of the Chiral Pyridine Ether

Step Reagents and Conditions Purpose
1 Commercial ketone, Ketoreductase enzymeEnantioselective reduction of the ketone to the corresponding chiral alcohol.[6]
2 Methanesulfonyl chloride, TriethylamineActivation of the chiral alcohol as a mesylate, a good leaving group.
3 2-Amino-3-hydroxypyridine, Cesium carbonate, DMFSN2 displacement of the mesylate with the hydroxypyridine to form the desired ether linkage.

Causality Behind Experimental Choices:

  • Step 1: A biocatalytic approach using a ketoreductase enzyme was found to be superior to traditional chemical reducing agents, providing high yield and excellent enantioselectivity on a large scale.[6]

  • Step 2: Conversion of the alcohol to a mesylate is a standard method for activating it for nucleophilic substitution.

  • Step 3: Cesium carbonate is a mild base that facilitates the deprotonation of the hydroxypyridine, enhancing its nucleophilicity for the SN2 reaction.

Part 3: Suzuki-Miyaura Coupling and Macrolactamization

The final stages of the synthesis involve the coupling of the two fragments and the formation of the macrocycle.

Protocol 3: Suzuki-Miyaura Coupling and Macrolactamization

Step Reagents and Conditions Purpose
1 Aminopyrazole nitrile, Pyridine boronic ester, Palladium catalyst, Base, SolventSuzuki-Miyaura cross-coupling to form the biaryl linkage.
2 Acid (e.g., HCl)Removal of the Boc protecting groups.
3 Potassium trimethylsilanolate (KOTMS)Selective hydrolysis of the methyl ester in the presence of the nitrile.[6]
4 HATU, Triethylamine, Ethyl acetate (EtOAc)Macrocyclic amidation to form the final Lorlatinib macrocycle.[6]

Causality Behind Experimental Choices:

  • Step 1: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl or vinyl groups. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.

  • Step 2: Acidic conditions are used to remove the acid-labile Boc protecting groups from the amine functionalities.

  • Step 3: Potassium trimethylsilanolate is a specialized reagent that allows for the chemoselective hydrolysis of the methyl ester without affecting the nitrile group.[6]

  • Step 4: HATU is a highly effective coupling reagent for amide bond formation, particularly in challenging cases like macrocyclization. The reaction is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[6]

Alternative Macrocyclization Strategy: Intramolecular Heck Reaction

While the macrolactamization using HATU is effective, safety concerns associated with the large-scale use of this high-energy reagent prompted the development of an alternative macrocyclization strategy based on an intramolecular Heck reaction.[7]

G A Linear Precursor (Aryl Halide and Alkene) B Lorlatinib Macrocycle A->B Intramolecular Heck Reaction (Pd(OAc)2, Ligand, Base)

Figure 2: Intramolecular Heck macrocyclization workflow.

This approach involves the palladium-catalyzed coupling of an aryl halide and an alkene within the same molecule to form the macrocyclic ring. This method avoids the use of HATU and has been successfully implemented for the large-scale production of Lorlatinib.[7]

Conclusion

The scale-up synthesis of Lorlatinib is a testament to the ingenuity of modern process chemistry. The convergent approach, coupled with the development of a robust and efficient macrocyclization strategy, has enabled the production of this complex and life-saving drug on a large scale. The choice between the macrolactamization and the intramolecular Heck reaction for the key macrocyclization step will depend on a variety of factors, including safety considerations, cost, and the specific capabilities of the manufacturing facility. The detailed protocols and the rationale behind the experimental choices provided in this document are intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

  • (2025, January 1). Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib. ResearchGate. Retrieved from [Link]

  • (2021, November 27). Synthesis of Drugs: Lorlatinib. YouTube. Retrieved from [Link]

  • (2022, April 12). US Patent No. US11299500B2. Google Patents.
  • (2025, August 10). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. ResearchGate. Retrieved from [Link]

  • (2021, February 1). An improved process for the preparation of (10R)-7-amino-12-fluoro-2,1. Technical Disclosure Commons. Retrieved from [Link]

  • (n.d.). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate. Retrieved from [Link]

  • (2023, November 9). Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands. Organic Process Research & Development. Retrieved from [Link]

  • (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Retrieved from [Link]

  • (2021, August 3). US Patent No. US11078215B2. Google Patents.
  • (2023, June 12). (R)-Lorlatinib. American Chemical Society. Retrieved from [Link]

  • (2018, August 1). Exploratory Process Development of Lorlatinib. ACS Publications. Retrieved from [Link]

  • (2014, June 12). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. EurekAlert!. Retrieved from [Link]

  • (n.d.). Conformation of the Macrocyclic Drug Lorlatinib in Polar and Nonpolar Environments: A MD Simulation and NMR Study. ACS Omega. Retrieved from [Link]

  • (2014, June 12). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. PubMed. Retrieved from [Link]

  • (n.d.). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain expos. Semantic Scholar. Retrieved from [Link]

  • (2021, January 12). Novel polymorph of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][6][7][8]. Technical Disclosure Commons. Retrieved from [Link]

Sources

Esterification protocols for 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Protocols for 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Strategic Overview & Chemical Analysis

The esterification of This compound presents a unique convergence of steric and electronic challenges that render standard Fischer esterification (


/MeOH) inefficient.[1]

Substrate Analysis:

  • Steric Blockade (The Ortho Effect): The bulky 4,4-difluoropiperidine ring at the C2 position exerts significant steric pressure on the C3 carboxylic acid. This "ortho-effect" inhibits the approach of nucleophiles (alcohols) to the carbonyl carbon.

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient.[1] While the piperidine nitrogen is an electron donor, the inductive pull of the two fluorine atoms reduces the basicity of the piperidine nitrogen, preventing it from acting as a "proton sponge" but also reducing its ability to push electron density into the ring.

  • Solubility: The fluorinated moiety imparts lipophilicity, making the zwitterionic acid form poorly soluble in non-polar solvents but soluble in polar aprotic solvents like DMF or DMSO.

Selection of Methodology: To overcome these barriers, this guide prioritizes Base-Mediated Alkylation (Protocol A) as the primary laboratory method. This approach bypasses the steric hindrance at the carbonyl carbon by activating the oxygen (carboxylate) rather than the carbon, allowing it to attack an unhindered alkyl halide.

Decision Matrix & Workflow

The following decision tree outlines the optimal protocol selection based on scale and downstream application.

Esterification_Logic Start Substrate: this compound Decision Select Scale & Goal Start->Decision LabScale Lab Scale (<10g) High Yield Required Decision->LabScale ScaleUp Process Scale (>100g) Cost Sensitive Decision->ScaleUp Analytical Analytical / QC (<50mg) Decision->Analytical MethodA Protocol A: Cs2CO3 Alkylation (Best General Method) LabScale->MethodA High Steric Tolerance MethodB Protocol B: Acid Chloride Activation (Oxalyl Chloride) ScaleUp->MethodB Low Reagent Cost MethodC Protocol C: TMS-Diazomethane (Methyl Ester Only) Analytical->MethodC Instantaneous

Caption: Decision matrix for selecting the optimal esterification route based on scale and steric constraints.

Detailed Experimental Protocols

Protocol A: Cesium Carbonate Mediated Alkylation (The "Gold Standard")

Recommended for: Methyl, Ethyl, Benzyl esters. High yield, mild conditions.[2][3]

Mechanism: This reaction proceeds via an


 mechanism. The bulky Cesium cation (

) forms a "loose" ion pair with the carboxylate, enhancing its nucleophilicity (the "Cesium Effect") and allowing it to attack the unhindered alkyl halide, effectively bypassing the steric bulk at the C2 position [1, 4].

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate Acid 1.0 Starting Material

| Cesium Carbonate (


) | 1.5 - 2.0 | Base / Activator |
| Alkyl Iodide (MeI or EtI) | 1.5 - 2.0 | Electrophile |
| DMF (Anhydrous) | 0.2 M | Solvent |[1]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (5 mL per mmol).

  • Activation: Add

    
      (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The suspension may thicken as the carboxylate salt forms.

  • Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise.

    • Critical Step: If using Methyl Iodide, use a sealed vessel or efficient condenser due to volatility.

  • Reaction: Stir at RT for 4–6 hours.

    • Monitor: Check via LCMS. The zwitterionic acid peak (

      
      ) will disappear, replaced by the ester (
      
      
      
      for Me,
      
      
      for Et).
  • Workup:

    • Dilute with EtOAc (10 volumes) and wash with water (

      
      ) to remove DMF.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Usually not required. If necessary, flash chromatography (Hex/EtOAc) works well as the ester is significantly less polar than the acid.

Protocol B: Acid Chloride Activation via Oxalyl Chloride

Recommended for: Large scale (>100g) or complex alcohol coupling.

Mechanism: Converts the hindered acid into a highly reactive acid chloride using Oxalyl Chloride and catalytic DMF (Vilsmeier-Haack intermediate).[1] This species is reactive enough to overcome the ortho-steric hindrance [2, 5].[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate Acid 1.0 Starting Material
Oxalyl Chloride 1.2 - 1.5 Chlorinating Agent
DMF 0.05 (Cat.)[1] Catalyst
Alcohol (MeOH/EtOH) Excess Nucleophile/Solvent

| DCM | 0.5 M | Solvent |

Step-by-Step Procedure:

  • Setup: Suspend the acid substrate in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Safety: Massive gas evolution (

      
      ). Ensure proper venting.[4]
      
  • Activation: Allow to warm to RT and stir for 2 hours until the solution becomes clear (indicates acid chloride formation).

  • Esterification:

    • Option 1 (Simple Esters): Cool to 0°C and quench carefully with excess anhydrous alcohol (MeOH or EtOH).

    • Option 2 (Complex Esters): Concentrate the acid chloride to dryness (remove excess oxalyl chloride), redissolve in DCM, and add the target alcohol (1.1 equiv) +

      
       (2.0 equiv).
      
  • Workup: Quench with saturated

    
    , extract with DCM, dry, and concentrate.
    
Protocol C: TMS-Diazomethane Methylation

Recommended for: Analytical standards, small scale (<50mg), or highly sensitive substrates.[1]

Mechanism: A mild, non-explosive alternative to Diazomethane. The TMS-diazomethane is protonated by the carboxylic acid, generating a diazonium species and a carboxylate, which immediately collapse to form the methyl ester and


 gas [1, 8].

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid (10-50 mg) in Toluene:Methanol (3:2 ratio).

    • Note: Methanol is required for the activation of TMS-Diazomethane.[1]

  • Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at RT until a persistent yellow color remains.

  • Completion: Stir for 15 minutes. Nitrogen evolution will be visible.

  • Quench: Add 2 drops of Acetic Acid (glacial) to quench excess reagent (solution turns colorless).

  • Isolation: Concentrate directly. Quantitative yield is typical.

Quality Control & Validation

The presence of the 4,4-difluoropiperidine moiety provides a powerful handle for NMR validation.[1]

Analytical MethodExpected Signal / ObservationValidation Criteria

NMR
Ester Methyl: Singlet ~3.8-3.9 ppm (3H).[1]Disappearance of broad COOH proton (~11-13 ppm).[1]

NMR
Difluoro signal: ~ -95 to -100 ppm (multiplet).[1]Shift in F-signal confirms chemical environment change (Acid vs Ester).[1]
LC-MS M+H Peak.Mass shift: +14 Da (Methyl), +28 Da (Ethyl).
TLC

Value.
Ester will have significantly higher

than acid in 50% EtOAc/Hex.

Troubleshooting Guide:

Troubleshooting Problem Low Yield / Incomplete Reaction Check1 Check Solvent (Is DMF dry?) Problem->Check1 Check2 Check Sterics (Is Alkyl Halide Hindered?) Check1->Check2 Solvent OK Solution1 Use Protocol B (Acid Chloride) Check2->Solution1 Yes, Hindered

Caption: Troubleshooting logic for incomplete esterification.

References

  • Presser, A., & Hüfner, A. (2004).[5] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.[5] Monatshefte für Chemie, 135, 1015–1022.[5] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Navarre, L., et al. (2012). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters.[1][6] Journal of Heterocyclic Chemistry. Link

  • Kim, S., et al. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters.[7][8] The Journal of Organic Chemistry. Link

  • Organic Syntheses, Coll. Vol. 10, p.484 (2004); Vol. 79, p.176 (2002). (Oxalyl Chloride general protocols). Link

Sources

Application Note: Safe Handling, Storage, and Hazard Profiling of Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Effect in Drug Discovery

Fluorinated nicotinic acids are critical bioisosteres in modern medicinal chemistry. The introduction of fluorine into the pyridine ring serves two primary functions: it modulates the basicity of the pyridine nitrogen (altering pKa) and blocks metabolic "soft spots" (preventing oxidative metabolism at the fluorinated position).

However, these structural advantages introduce specific safety and handling challenges distinct from non-fluorinated nicotinic acid. The electron-withdrawing nature of fluorine increases the acidity of the carboxylic group and, under thermal stress, can facilitate decarboxylation or release hazardous decomposition byproducts like Hydrogen Fluoride (HF).

This guide synthesizes standard Safety Data Sheet (SDS) parameters with practical research protocols to ensure data integrity and personnel safety.

Physicochemical Hazard Profiling

Comparative Data Table

The following table highlights the shift in properties driven by fluorination. Note the increased acidity (lower pKa) compared to the non-fluorinated parent.

PropertyNicotinic Acid (Parent)2-Fluoronicotinic Acid6-Fluoronicotinic Acid
CAS Number 59-67-6393-55-5403-45-2
Molecular Weight 123.11 g/mol 141.10 g/mol 141.10 g/mol
Physical State White crystalline powderWhite to off-white powderWhite/Pale yellow powder
Acidity (pKa) ~4.75 (COOH)~3.0 - 3.5 (Predicted)~3.2 - 3.6 (Predicted)
Primary Hazard Irritant (Eye/Skin)Skin/Eye Irrit. 2, STOT SE 3Skin/Eye Irrit. 2, STOT SE 3
Decomposition CO, NOxHF , CO, NOxHF , CO, NOx

*Note: Fluorine's inductive effect (-I) stabilizes the carboxylate anion, significantly lowering the pKa compared to unsubstituted nicotinic acid, making these compounds stronger acids.

Hazard Logic & Mechanism

Unlike simple organic acids, fluorinated nicotinic acids possess a zwitterionic potential (pyridine nitrogen + carboxylic acid). However, the fluorine atom reduces the basicity of the pyridine ring, making the acidic character dominant.

Critical Hazard Pathway:

  • Contact: Acidic hydrolysis on moist skin/mucosa causes immediate irritation (Skin Irrit. 2).

  • Inhalation: Fine dust acts as a potent respiratory irritant (STOT SE 3).

  • Thermal Stress: Above 140°C (or during combustion), the C-F bond stability is challenged, potentially releasing HF gas, which requires specific emergency protocols.

Storage Protocol (The "Static" Phase)

Principle: Prevent hydrolytic degradation and inadvertent decarboxylation.

Environmental Control
  • Temperature: Store at 2–8°C (Refrigerated). While many are stable at room temperature, refrigeration retards slow decarboxylation over long-term storage.

  • Atmosphere: Hygroscopic potential varies. Store under an inert atmosphere (Argon or Nitrogen) . Moisture absorption can lead to "caking" and alter stoichiometry during weighing.

  • Container: Amber glass or high-density polyethylene (HDPE) with Teflon-lined caps.

Segregation Logic

Do NOT store on general alphabetical chemical shelves.

  • Incompatible: Strong Oxidizers (peroxides, nitrates), Strong Bases (hydroxides, amines).

  • Segregation: Store in the "Organic Acids" cabinet. Keep physically separated from cyanide salts (acid contact releases HCN).

Operational Handling Protocol (The "Active" Phase)

Principle: Containment of dust and mitigation of contact risks.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine acidic powders.

  • Hands: Nitrile gloves (min 0.11 mm thickness).

    • Breakthrough Time: >480 min for solid handling.

    • Double Glove: Recommended when solubilizing in DMSO or DMF, as these solvents carry solutes through the skin.

  • Respiratory: If weighing >500 mg outside a fume hood, use a P95/P3 particulate respirator.

Weighing & Solubilization Workflow

Step 1: Preparation Equip the balance area with an anti-static gun. Fluorinated powders are prone to static charge, leading to "flying powder" and contamination.

Step 2: Transfer Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be wet/degraded (corrosion risk).

Step 3: Solubilization (Exotherm Warning) When dissolving in basic buffers or polar aprotic solvents (DMSO, DMF):

  • Add the solvent slowly to the powder.

  • Expect a mild exotherm due to heat of solution and potential acid-base neutralization if the solvent contains amine impurities.

Thermal Stability & Reaction Safety

Critical Insight: Pyridine carboxylic acids are prone to thermal decarboxylation .



The presence of Fluorine (electron-withdrawing) can lower the activation energy for this process compared to the parent nicotinic acid.

Protocol:

  • Reaction Monitoring: Avoid heating reaction mixtures >120°C unless verified by DSC (Differential Scanning Calorimetry).

  • Combustion: In the event of a fire, these compounds emit Hydrogen Fluoride (HF) . Standard ABC fire extinguishers are effective, but responders must wear full SCBA to prevent HF inhalation.

Visualization: Logic & Workflows

Hazard Identification Logic

This diagram illustrates the decision-making process for identifying specific hazards based on the chemical structure.

HazardLogic Struct Fluorinated Nicotinic Acid (Structure) F_Atom Fluorine Atom (-I Effect) Struct->F_Atom COOH Carboxylic Acid Struct->COOH Stability Thermal Instability (Decarboxylation) Struct->Stability Acidity Increased Acidity (Low pKa) F_Atom->Acidity Inductive Boost Risk2 Risk: HF Release (Fire) F_Atom->Risk2 Source of F COOH->Acidity Risk1 Risk: Skin/Eye Burns Acidity->Risk1 Stability->Risk2

Caption: Causal relationship between the fluorinated structure, physicochemical properties, and safety risks.

Safe Handling Workflow

A step-by-step visual guide for the researcher to ensure "Self-Validating" safety.

HandlingWorkflow Start Start: Solid Handling PPE 1. Don PPE (Nitrile + Goggles) Start->PPE Env 2. Check Environment (Fume Hood + Anti-Static) PPE->Env Weigh 3. Weighing (Avoid Metal Spatulas) Env->Weigh Solub 4. Solubilization (Slow addition to DMSO) Weigh->Solub Spill Spill Event? Weigh->Spill Waste 5. Waste Disposal (Acid Waste Stream) Solub->Waste Spill->Solub No Cleanup Neutralize (Bicarb) & Wipe Spill->Cleanup Yes Cleanup->Waste

Caption: Operational workflow emphasizing the critical control points (PPE, Environment, Waste).

Emergency Response & Waste Disposal

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Lift eyelids. Seek medical attention. (Acidic damage to cornea is rapid).

  • Skin Contact: Wash with soap and water.[1] If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.

Waste Disposal[3][4]
  • Stream: Segregate into Acidic Organic Waste .

  • Prohibition: Do NOT mix with bleach (Sodium Hypochlorite). While less risky than amines, the formation of minor chlorinated byproducts is possible, and acid-bleach mixing releases Chlorine gas.

  • Neutralization: Small spills can be neutralized with Sodium Bicarbonate (

    
    ) before wiping.
    

References

  • PubChem. (2025).[3] 2-Fluoronicotinic acid (Compound Summary).[3][1] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Fluorinated Pyridines.[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubility & Handling of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid presents a classic "solubility paradox" common in medicinal chemistry intermediates. Its structure combines a lipophilic, electron-withdrawing fluorinated tail with a highly polar, zwitterionic core.

  • The Core Issue: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. In the solid state and neutral media, it exists primarily as a zwitterion (inner salt). This creates a high crystal lattice energy that resists dissolution in standard low-polarity organic solvents like Dichloromethane (DCM), Diethyl Ether, or Hexanes.

  • The Fluorine Factor: The 4,4-difluoro substitution increases the lipophilicity (

    
    ) compared to the parent piperidine analog, but it does not overcome the electrostatic forces of the zwitterionic core.
    

This guide provides field-proven protocols to overcome these barriers during synthesis, purification, and analysis.

Troubleshooting Guide (Q&A)

Q1: "I am trying to extract the product from an aqueous reaction mixture using DCM, but it remains in the water phase or forms an emulsion. Why?"

Diagnosis: Zwitterionic Locking. At neutral pH (approx. pH 4–6), the molecule exists as a zwitterion with high water solubility and very low organic solubility. The 4,4-difluoro group is not lipophilic enough to drag the charged species into DCM.

Solution: The pH Swing Technique You must "unlock" the molecule by forcing it into a single non-charged state or a lipophilic salt form.

  • Option A (Acidic Extraction - Not Recommended): Acidifying to pH 1–2 protonates the pyridine nitrogen, making it a cationic salt (

    
    ). This is highly water-soluble and will not extract into DCM.
    
  • Option B (Isoelectric Extraction - The Fix):

    • Adjust the aqueous phase pH to the molecule's Isoelectric Point (pI) , typically around pH 3.5–4.5 for 2-amino nicotinic acids.

    • While this maximizes the neutral species, solubility in DCM may still be poor.

    • Better Strategy: Use a more polar organic solvent system, such as DCM:Isopropanol (3:1) or Ethyl Acetate with 5% Methanol .

  • Option C (The "Salting Out" Trick): Saturate the aqueous phase with NaCl to decrease the water solubility of the organic zwitterion, forcing it into the organic layer.

Q2: "The compound won't dissolve in CDCl₃ for NMR. The solution is cloudy or the peaks are broad."

Diagnosis: Aggregation and poor solvation. Chloroform cannot effectively solvate the zwitterionic charges. The broad peaks result from slow exchange between protonation states or aggregation.

Solution: Dielectric Adjustment

  • Method 1 (Standard): Switch to DMSO-d₆ . The high dielectric constant breaks the zwitterionic lattice.

  • Method 2 (If CDCl₃ is required): Add 1–2 drops of TFA-d (Trifluoroacetic acid-d). This protonates the pyridine ring and carboxylic acid, converting the zwitterion into a soluble cation/acid form. The peaks will sharpen immediately.

  • Method 3 (Basic): Add a drop of MeOD or NaOD to deprotonate the carboxylic acid fully, ensuring a single anionic species.

Q3: "How do I recrystallize this compound? It oils out from Ethanol."

Diagnosis: Oiling out occurs when the temperature gap between the melting point and the solubility limit is too narrow, or when the solvent polarity is not optimized for the fluorinated moiety.

Solution: Dual-Solvent Recrystallization The 4,4-difluoropiperidine group reduces solubility in pure water compared to non-fluorinated analogs, but the carboxylate requires polarity.

  • Recommended System: Ethanol/Water (4:1) or Acetonitrile/Water .

  • Protocol:

    • Dissolve the crude solid in minimal boiling Ethanol (or Acetonitrile).

    • Add hot water dropwise until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.

Visualizing the Solubility Logic

The following diagram maps the decision process for solvent selection based on the operational goal (Reaction, Extraction, or Analysis).

SolubilityLogic Start Goal: Handle this compound Op_Extract Extraction / Work-up Start->Op_Extract Op_Anal Analysis (NMR/HPLC) Start->Op_Anal Op_Purify Purification Start->Op_Purify Q_pH Check Aqueous pH Op_Extract->Q_pH Sol_DMSO DMSO-d6 (Best) Op_Anal->Sol_DMSO Sol_TFA CDCl3 + TFA-d (Sharpen Peaks) Op_Anal->Sol_TFA Sol_Recrys Recrystallization: EtOH/H2O or MeCN Op_Purify->Sol_Recrys Sol_AcidBase Acid-Base Precip: Dissolve in Base -> Acidify Op_Purify->Sol_AcidBase Act_Acid pH < 2 (Cationic) Soluble in Water Q_pH->Act_Acid Acidic Act_Iso pH ~3-4 (Zwitterion) Precipitates / Poor Sol. Q_pH->Act_Iso Neutral Act_Base pH > 10 (Anionic) Soluble in Water Q_pH->Act_Base Basic Sol_DCM Use DCM:IPA (3:1) at pH ~4 Act_Iso->Sol_DCM To Extract

Figure 1: Decision tree for solvent selection based on the protonation state and experimental objective.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the solubility profile. Data is derived from empirical trends of 2-amino nicotinic acid derivatives and fluorinated piperidines.

Solvent ClassRepresentative SolventSolubility RatingPrimary SpeciesUsage Recommendation
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)ZwitterionReaction solvent , NMR, Stock solutions.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Neutral/ZwitterionRecrystallization (often requires heating).
Chlorinated Dichloromethane (DCM)Low (<1 mg/mL)ZwitterionPoor for extraction unless modified (e.g., with IPA).
Ethers THF, Diethyl EtherVery Low ZwitterionAntisolvent for precipitation.
Hydrocarbons Hexane, HeptaneInsoluble -Use to wash away non-polar impurities.
Aqueous Acid 1M HClHigh Cationic (

)
Dissolving for filtration, removing insoluble impurities.
Aqueous Base 1M NaOHHigh Anionic (

)
Dissolving for acid-base purification.

Detailed Experimental Protocol: Acid-Base Purification

This method leverages the zwitterionic nature to purify the compound without chromatography. It is scalable and removes non-ionizable organic impurities.

Objective: Purify crude this compound (approx. 5g scale).

Materials:

  • Crude Product (5.0 g)

  • Sodium Hydroxide (1M aqueous solution)

  • Hydrochloric Acid (1M aqueous solution)

  • Activated Charcoal (optional)

  • Celite filter aid

Step-by-Step Procedure:

  • Dissolution (Basification):

    • Suspend the crude solid (5.0 g) in water (30 mL).

    • Slowly add 1M NaOH while stirring until pH reaches 10–12. The solid should dissolve completely as it forms the sodium salt.

    • Checkpoint: If solids remain, they are likely non-acidic impurities.

  • Filtration (Impurity Removal):

    • If the solution is dark, add Activated Charcoal (0.5 g) and stir for 15 minutes.

    • Filter the solution through a Celite pad to remove charcoal and any undissolved non-polar impurities. Wash the pad with 5 mL of dilute NaOH.

  • Precipitation (Acidification):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Critical Zone: As pH approaches 4.0–3.5 (the isoelectric point), a thick white precipitate will form.

    • Note: Do not overshoot to pH < 2, or the precipitate may redissolve as the hydrochloride salt.

  • Isolation:

    • Stir the slurry at 0°C for 30 minutes to ensure complete crystallization.

    • Filter the solid via vacuum filtration.

    • Wash the cake with cold water (2 x 10 mL) to remove excess salts.

    • Wash with cold Hexane (20 mL) to remove any residual lipophilic oils.

  • Drying:

    • Dry the solid in a vacuum oven at 45°C overnight.

References

  • Solubility of Nicotinic Acid Derivatives

    • Source: "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents." J. Chem. Thermodynamics, 2013.
    • Relevance: Establishes the baseline zwitterionic solubility behavior (poor in non-polar solvents, high in DMSO).
  • Synthesis & Purification of 2-Amino Nicotinic Acids

    • Source: "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives." Chemistry Central Journal, 2017.

    • Relevance: Describes the acid-base precipitation workup for structurally similar 2-substituted nicotinic acids.
  • Properties of 4,4-Difluoropiperidine

    • Source: PubChem Compound Summary for CID 2758352 (4,4-Difluoropiperidine).[1]

    • Relevance: Provides physicochemical data (logP, basicity) for the side chain, explaining the lipophilic shift.
  • Zwitterionic Drug Handling

    • Source: "Solubility of Zwitterionic Drugs."[2] Drug Development and Industrial Pharmacy.

    • Relevance: General principles for pH-dependent extraction and solubility profiles of amphoteric molecules.

Sources

Purifying fluorinated nicotinic acid derivatives via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Nicotinic Acid Derivatives

Topic: Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Introduction: The Purity-Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the unique challenges of purifying fluorinated nicotinic acid derivatives (e.g., 2-fluoronicotinic acid, 5-fluoronicotinic acid).

These compounds present a "Purity-Stability Paradox." The electron-withdrawing fluorine atom and the pyridine ring create a highly crystalline lattice, yet they also render the ring susceptible to nucleophilic attack (defluorination) and thermal degradation (decarboxylation) under the very conditions required for recrystallization.

This guide moves beyond generic protocols. It is a troubleshooting system designed to navigate the specific physicochemical traps of fluorinated pyridine carboxylates.

Part 1: The Core Protocol (The "Happy Path")

Before troubleshooting, ensure you are establishing the correct baseline. The following protocol minimizes thermal stress and hydrolytic defluorination.

Optimized Recrystallization Workflow

  • Solvent Choice: Water/Ethanol (variable ratio) or Toluene/Acetonitrile (for highly lipophilic derivatives). See Solvent Selection Matrix below.

  • Dissolution: Suspend crude solid in the "poor" solvent (e.g., water). Heat to 60–70°C (Do NOT exceed 80°C to prevent decarboxylation). Slowly add the "good" solvent (e.g., Ethanol) until dissolution is just complete.

  • Hot Filtration: Rapid filtration through a pre-warmed glass frit to remove inorganic salts (e.g., NaF, KF from synthesis).

  • Controlled Cooling: Cool to room temperature over 2 hours. Rapid cooling promotes oiling out.

  • Isolation: Filter and wash with cold, poor solvent.[1] Vacuum dry at <50°C.

Part 2: Troubleshooting Hub (Q&A)

Issue 1: "My product is coming out as an oil, not a crystal."

Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[2] Causality: Fluorinated pyridines often have low melting points that are further depressed by impurities. If the saturation temperature exceeds the depressed melting point of the solvated product, it separates as a liquid.[3]

Corrective Actions:

  • The "Seed & Starve" Method: Re-heat the mixture until the oil dissolves. Add a tiny amount of pure seed crystal. Cool extremely slowly (1°C/min).

  • Change the Solvent System: Switch to a system with a lower boiling point or better solubilizing power for impurities.

  • Trituration: If the oil persists, decant the supernatant and triturate the oil with a non-polar solvent (e.g., Hexanes or Pentane) to induce nucleation.

Visual Workflow: Troubleshooting Oiling Out

OilingOutTroubleshooting Start Observation: Product Oils Out CheckPurity Check Crude Purity (HPLC/NMR) Start->CheckPurity HighImpurity Purity < 85% CheckPurity->HighImpurity LowImpurity Purity > 85% CheckPurity->LowImpurity PrePurify Action: Pre-purify (Acid/Base Extraction) HighImpurity->PrePurify CheckTemp Is Crystallization Temp > Product MP? LowImpurity->CheckTemp PrePurify->Start Retry YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp LowerTemp Action: Lower Dissolution Temp or Change Solvent YesTemp->LowerTemp Seeding Action: Add Seed Crystal at Metastable Zone NoTemp->Seeding

Caption: Decision logic for addressing Liquid-Liquid Phase Separation (LLPS) during recrystallization.

Issue 2: "I'm seeing defluorination or byproduct formation during heating."

Diagnosis: Nucleophilic Aromatic Substitution (S_NAr). Causality: The pyridine ring is electron-deficient. The presence of a fluorine atom (a good leaving group in S_NAr) and a carboxylic acid (electron-withdrawing) makes the ring highly reactive toward nucleophilic solvents like water or alcohols, especially if the solution is basic [1].

Corrective Actions:

  • Acidify the Matrix: Ensure the pH is slightly acidic (pH 3-4). The protonated pyridine nitrogen is more electron-withdrawing, but it prevents the formation of alkoxide/hydroxide species that trigger S_NAr. However, avoid strong mineral acids that catalyze hydrolysis.

  • Switch to Aprotic Solvents: If using alcohol/water causes substitution, switch to Acetonitrile or Nitromethane . These are polar but non-nucleophilic.

  • Reduce Thermal Load: Use "Anti-Solvent Crystallization" at room temperature instead of thermal recrystallization. Dissolve in a minimum amount of good solvent (e.g., DMSO or DMF) and slowly diffuse into a poor solvent (e.g., Water or Ether).

Issue 3: "Yield is terrible; the product stays in the mother liquor."

Diagnosis: Zwitterionic Solubility Trap. Causality: Nicotinic acid derivatives exist as zwitterions (internal salts) in neutral aqueous solutions, making them highly soluble in water and difficult to crystallize out [2].

Corrective Actions:

  • Isoelectric Point (pI) Adjustment: Determine the pI of your specific derivative. Adjust the pH of the mother liquor exactly to the pI to minimize solubility.

  • Salting Out: Add NaCl or (NH4)2SO4 to the aqueous phase to increase the ionic strength, forcing the organic zwitterion out of solution.

  • Solvent Selection Matrix: Consult the table below to select a solvent system that disrupts zwitterionic hydration.

Table 1: Solvent Selection & Solubility Characteristics

Solvent SystemPolarityRisk ProfileBest For
Water / Ethanol HighMedium: Risk of esterification or S_NAr at high T.General purification of stable derivatives.
Acetonitrile MediumLow: Non-nucleophilic, good thermal stability.Labile fluorinated isomers (e.g., 2-fluoro).
Toluene / THF LowLow: Good for highly lipophilic esters.Removing polar inorganic salts.
Water (pH adjusted) HighHigh: Risk of hydrolysis/decarboxylation.Final polishing of zwitterionic free acids.

Part 3: Advanced Process Control

Thermal Stability & Decarboxylation

Fluorinated nicotinic acids are prone to thermal decarboxylation, releasing CO2 and leaving a fluorinated pyridine residue. This reaction is irreversible.

Mechanism: The electron-withdrawing fluorine destabilizes the carboxyl bond at elevated temperatures.

  • Danger Zone: > 140°C (Melting), but slow degradation can occur > 80°C in solution [3].

  • Prevention: Never boil the solvent to remove it. Use rotary evaporation at reduced pressure and moderate bath temperature (< 45°C).

Visual Workflow: Solvent Selection Strategy

SolventSelection Input Input: Fluorinated Nicotinic Acid SolubilityCheck Is it Water Soluble? Input->SolubilityCheck YesWater Yes (Zwitterion) SolubilityCheck->YesWater NoWater No (Neutral/Ester) SolubilityCheck->NoWater ZwitterionPath Adjust pH to pI (Isoelectric Precip.) YesWater->ZwitterionPath NeutralPath Screen Organic Solvents NoWater->NeutralPath ReactiveCheck Is F at Pos 2 or 4? NeutralPath->ReactiveCheck YesReactive High S_NAr Risk ReactiveCheck->YesReactive NoReactive Stable ReactiveCheck->NoReactive SafeSolvent Use Aprotic: Acetonitrile/Toluene YesReactive->SafeSolvent StandardSolvent Use Protic: EtOH/Water NoReactive->StandardSolvent

Caption: Logic flow for selecting solvents based on chemical stability and solubility mode.

References

  • Chambers, R. D., et al. (2009). Introduction of Halogen Atoms into Organic Compounds Under Solvent-Free Reaction Conditions. Current Organic Chemistry. 4[5]

  • Nagy, P. I., & Takács-Novák, K. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics. 6

  • Lestari, D., et al. (2020). Thermal decomposition mechanism and kinetics of perfluorinated carboxylic acids. Environmental Science: Processes & Impacts. 7

Sources

Overcoming steric hindrance in 2-position substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

[label="Severe Bulk\n(e.g., -

Decision matrix for selecting coupling strategies based on C-2 steric bulk.

Mechanism Acid Nicotinic Acid + Base Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation OAt OAt Active Ester Intermediate Carboxylate->OAt +HATU HATU HATU Reagent HATU->OAt Amide Amide Bond Formation OAt->Amide +Amine Amine Amine Addition Amine->Amide

Mechanistic pathway of HATU-mediated activation of sterically hindered acids.

Section 4: Self-Validating Experimental Protocols

Protocol A: Uronium-Mediated Amidation (HATU/COMU)

Objective: Couple a moderately hindered 2-substituted nicotinic acid with a primary/secondary amine while preventing guanidinylation.

  • Preparation: Dissolve the 2-substituted nicotinic acid (1.0 eq) and HATU (1.1 eq) or COMU (1.1 eq) in anhydrous DMF (0.1–0.3 M).

    • Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive active ester. COMU is often preferred in scale-up for safety and byproduct solubility[1].

  • Base Addition & Pre-activation (CRITICAL): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir at room temperature for exactly 2–5 minutes.

    • Causality: The base deprotonates the carboxylic acid, allowing it to attack the uronium salt. Pre-activation ensures the active ester forms completely before the amine is introduced, preventing irreversible guanidinylation of the amine[2].

  • Validation Checkpoint: Remove a 5 µL aliquot, quench into 100 µL of anhydrous methanol, and analyze via LC-MS.

    • Self-Validation: You should observe the mass of the methyl ester (M + 14). If the unreacted acid mass persists, extend pre-activation time or gently warm to 35°C. Do not proceed to step 4 until the active ester is confirmed.

  • Amine Addition: Once active ester formation is confirmed, add the amine nucleophile (1.2 eq). Stir for 2–12 hours depending on amine nucleophilicity.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc. The basic wash removes the HOAt (from HATU) or Oxyma (from COMU) byproducts.
    
Protocol B: In Situ Acid Fluoride Generation (TFFH)

Objective: Overcome severe steric clash (e.g., 2-aryl or 2-CF


 substituents) where uronium reagents fail[3].
  • Preparation: Dissolve the highly hindered nicotinic acid (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (3.0 eq).

  • Activation: Add TFFH (1.2 eq) and stir for 30–60 minutes at room temperature.

    • Causality: TFFH converts the carboxylic acid into an acid fluoride. The exceptionally small van der Waals radius of fluorine allows activation even when the C-3 carbonyl is highly shielded by the C-2 substituent[4].

  • Validation Checkpoint: Quench a 5 µL aliquot into benzylamine (10% in DCM). Analyze via TLC or LC-MS to confirm the formation of the benzylamide derivative.

  • Coupling: Add the target amine (1.5 eq) and stir overnight. Acid fluorides are highly reactive toward amines but stable to moisture, making this a robust method for stubborn substrates.

References

  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication Source: mdpi.com URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in retention times when working with these unique molecules. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework for diagnosing and resolving these issues, grounded in the specific chemical principles governing fluorinated analytes.

Fluorinated compounds present a unique set of challenges and opportunities in HPLC. Their high electronegativity, unique dipole moments, and potential for alternative interactions mean they often do not behave like their non-fluorinated analogs on traditional stationary phases.[1][2] This guide will help you navigate these complexities to build robust and reproducible methods.

Part 1: The Core Troubleshooting Guide

Retention time (RT) shifts are among the most common issues in HPLC.[3] The first step in troubleshooting is to determine if the problem is systematic (affecting all peaks) or specific (affecting only some peaks). This distinction is critical as it points to either a system-wide (physical) issue or a chemistry-based (column or mobile phase) problem.[4]

Q1: Are all peaks in my chromatogram shifting, or only specific peaks (e.g., the fluorinated analytes)?

This initial question is the most important diagnostic step. Use the following workflow to determine the root cause.

G A Start: Retention Time Shift Observed B Are ALL peaks shifting proportionally? A->B C YES: Likely a System/Physical Issue B->C Yes D NO: Likely a Chemical/Selectivity Issue B->D No E Check Flow Rate: - Pump malfunction - Leaks in system - Incorrect pump settings - Air bubbles in pump C->E F Check Mobile Phase Composition: - Incorrectly prepared - Evaporation of volatile component - On-line mixer malfunction C->F G Check Column Temperature: - Oven malfunction - Fluctuations in ambient temp (if no oven) C->G H Check Column & Analyte Chemistry: - Column degradation - Loss of bonded phase - Contaminant buildup D->H I Check Mobile Phase pH & Additives: - Incorrect pH - Buffer degradation - Volatile additive loss (e.g., TFA) D->I J Secondary Interactions with Fluorinated Analyte: - Silanol interactions - Ion-exchange on PFP columns - Change in dipole or π-π interactions D->J G cluster_0 C18 Stationary Phase cluster_1 PFP Stationary Phase C18 Analyte interacts primarily via hydrophobic interactions with alkyl chains. PFP Analyte has multiple interaction modes: - Hydrophobic - π-π stacking - Dipole-dipole - Cation-exchange Analyte Fluorinated Basic Analyte Analyte->C18 Hydrophobic Interaction Analyte->PFP Multiple Interactions

Sources

Removing unreacted 4,4-difluoropiperidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Removal from Reaction Mixtures

Welcome to the technical support guide for handling 4,4-difluoropiperidine in your synthetic workflows. As a valued building block in pharmaceutical and agrochemical research, its unique properties also present specific challenges during reaction work-up and purification.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven troubleshooting advice and in-depth protocols to ensure the clean separation of your desired compound from unreacted 4,4-difluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: I see a persistent impurity in my crude NMR that I suspect is 4,4-difluoropiperidine. What's the fastest way to remove it?

The most direct and efficient method is an acidic aqueous wash (acid-base extraction). 4,4-Difluoropiperidine is a secondary amine with a basic nitrogen atom. Washing your organic reaction mixture with a dilute acid will protonate the amine, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively removing it from your product in the organic phase.

Q2: I tried removing the 4,4-difluoropiperidine by rotary evaporation under high vacuum, but it's still there. Why?

While it is a relatively small molecule, its boiling point is approximately 114°C at atmospheric pressure.[2][3][4] This is significantly higher than common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). It will not be effectively removed by simple evaporation and may co-distill with your product under high vacuum, especially if your product has a similar boiling point.

Q3: My target molecule contains acid-sensitive functional groups (e.g., Boc-protecting groups, acetals). Can I still use an acidic wash?

This is a critical consideration. A strong acid wash (e.g., 1M HCl) will likely cleave acid-labile groups. In this scenario, you have several alternatives:

  • Use a milder acidic wash: A saturated solution of ammonium chloride (NH₄Cl) or a 5-10% citric acid solution is less harsh and can be effective.

  • Bypass extraction: Proceed directly to column chromatography, but with a modified eluent (see Q4).

  • Employ a scavenger resin: This is an excellent option for selectively removing the amine without subjecting the entire mixture to acidic conditions.

Q4: I'm trying to remove 4,4-difluoropiperidine by silica gel chromatography, but my product fractions are still contaminated. What's happening?

Basic compounds like amines are notorious for "tailing" or "streaking" on standard silica gel. The slightly acidic nature of silica causes strong, non-specific binding, leading to poor separation and broad elution profiles that contaminate many fractions. To counteract this, add a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., EtOAc/Hexane + 1% NEt₃). This deactivates the acidic sites on the silica, resulting in sharper peaks and much-improved separation.

Core Properties of 4,4-Difluoropiperidine

Understanding the fundamental physicochemical properties of 4,4-difluoropiperidine is the first step in designing an effective purification strategy. The geminal difluoro group at the 4-position modulates the basicity of the piperidine nitrogen compared to its non-fluorinated parent.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₅H₉F₂N-[2]
Molecular Weight 121.13 g/mol Low molecular weight, can be hard to separate from other small molecules.[2][5]
Boiling Point ~114 °C (at 760 mmHg)Not easily removed by simple rotary evaporation.[2][3][6]
pKa (Predicted) 8.2 - 8.5Moderately basic. Readily protonated by dilute acids (pH < 7), which is the key to removal by extraction.[5][7][8]
Form Free Base: Oil/LiquidHCl Salt: White SolidThe free base is the species present in many reactions and is soluble in organic solvents. The HCl salt is highly water-soluble.[1][2][6][7]
Solubility (Free Base) Slightly soluble in Chloroform, DMSO, MethanolTypical organic solubility profile.[7][8]

Troubleshooting & In-Depth Protocols

Guide 1: Standard Removal via Acidic Extraction

This method is the workhorse for removing basic impurities and should be your first choice if your product is acid-stable.

The Causality: The protocol's success hinges on the pKa of 4,4-difluoropiperidine (~8.5).[5][7][8] By washing with an aqueous solution at a pH at least two units below the pKa (e.g., pH 1-2), we ensure >99% of the amine is converted to its protonated, water-soluble ammonium salt form (R₂NH₂⁺), which is then extracted from the organic phase.

Experimental Protocol: Acidic Wash

  • Initial Workup: Quench your reaction as required and dilute the mixture with an immiscible organic solvent (e.g., ethyl acetate, DCM). Transfer the solution to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash (Self-Validation): Repeat the wash (steps 2-4) one or two more times with fresh 1M HCl. This ensures complete removal. A quick TLC or crude LCMS of the organic layer can confirm the absence of the impurity.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Diagram: The Principle of Acid-Base Extraction

G cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase amine 4,4-Difluoropiperidine (R₂NH) (Organic Soluble) add_acid + 1M HCl (aq) salt Protonated Amine (R₂NH₂⁺Cl⁻) (Water Soluble) add_acid->salt Protonation & Phase Transfer

Caption: Acidic wash protonates the amine, making it water-soluble.

Guide 2: Purification via Modified Column Chromatography

Use this method when your product is acid-sensitive or when extraction fails to provide sufficient purity.

The Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These sites can strongly and irreversibly bind to basic amines, leading to significant tailing and poor separation. By adding a competitive base like triethylamine (NEt₃) to the mobile phase, we effectively "cap" or neutralize these acidic sites, allowing the amine to travel through the column with minimal interaction, resulting in a sharp, well-defined peak.

Experimental Protocol: Column Chromatography with Basic Modifier

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3.

  • Prepare Modified Eluent: To your chosen solvent system, add 0.5% to 1% v/v of triethylamine (NEt₃). For example, for 1 L of 70:30 Hexane:EtOAc, add 10 mL of NEt₃.

  • Prepare Slurry: Prepare the silica gel slurry using the modified eluent. This ensures the entire stationary phase is pre-treated and deactivated.

  • Pack and Run Column: Pack the column with the slurry and run the chromatography as you normally would, using the modified eluent throughout the entire process.

  • Monitor Fractions: Collect and monitor fractions by TLC to isolate your purified product.

Guide 3: Advanced Removal with Scavenger Resins

This is a highly selective method, ideal for sensitive substrates or for removing trace amounts of amine at the final purification stage.

The Causality: Scavenger resins are solid-supported reagents designed to react selectively with and bind certain types of molecules. For a secondary amine like 4,4-difluoropiperidine, an isocyanate-functionalized resin is highly effective. The isocyanate group reacts with the amine to form a urea linkage, covalently tethering the impurity to the solid polymer bead. The resin can then be simply filtered off.

Diagram: Decision-Making Workflow for Purification

G start Crude Reaction Mixture acid_stable Is Product Acid-Stable? start->acid_stable extraction Protocol 1: Perform Acidic Wash acid_stable->extraction  Yes chromatography Protocol 2: Column Chromatography (with NEt₃ modifier) acid_stable->chromatography  No scavenger Protocol 3: Use Scavenger Resin (e.g., Isocyanate) acid_stable->scavenger Or for Trace Amounts end_node Pure Product extraction->end_node chromatography->end_node scavenger->end_node

Caption: Choosing the right purification method.

Experimental Protocol: Isocyanate Scavenger Resin

  • Select Resin: Choose a commercially available isocyanate-functionalized polystyrene resin.

  • Determine Stoichiometry: Calculate the molar excess of unreacted 4,4-difluoropiperidine in your mixture (if unknown, assume a reasonable excess from the reaction stoichiometry). Use a 3 to 5-fold molar excess of the resin's functional groups.

  • Incubation: Add the resin beads to your crude product solution (dissolved in a non-reactive solvent like DCM or THF).

  • Agitation: Gently stir or shake the mixture at room temperature. Reaction times can vary, so monitor the disappearance of the amine from the solution by TLC or LCMS (typically a few hours to overnight).

  • Filtration: Once the reaction is complete, simply filter the reaction mixture through a small plug of cotton or a fritted funnel to remove the resin beads.

  • Rinse and Concentrate: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

References

  • LookChem. (n.d.). Cas 144230-52-4, 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4,4-Difluoropiperidine Hydrochloride CAS 144230-52-4. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 4,4-Difluoropiperidine | CAS#:21987-29-1. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4,4-Difluoropiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for SNAr Coupling of Difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the Nucleophilic Aromatic Substitution (SNAr) coupling of difluoropiperidine. The optimal reaction temperature is a critical parameter that balances reaction rate with the stability of reactants and products. This document is structured to provide direct, actionable solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems encountered during the optimization process in a question-and-answer format.

Q1: My reaction shows low or no conversion at my initial temperature. Should I simply increase the heat?

A: While increasing temperature is a common strategy to accelerate slow reactions, it should be done systematically. An immediate and drastic temperature hike can lead to decomposition and side-product formation.

Causality: The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex.[1][2][3] The formation of this intermediate is the rate-determining step, which has a significant activation energy barrier.[4] Insufficient thermal energy will result in a slow or stalled reaction.

Recommended Actions:

  • Confirm Reagent Integrity: Before modifying temperature, ensure your aryl fluoride is sufficiently activated (i.e., contains electron-withdrawing groups ortho/para to the fluorine), your base is appropriate, and your solvent is anhydrous and polar aprotic (e.g., DMSO, DMF, NMP) to facilitate the reaction.[5][6][7]

  • Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-20 °C). Monitor the reaction progress at each new setpoint using TLC or LC-MS after a set time (e.g., 1-2 hours).

  • Evaluate the Entire System: If increasing the temperature to a reasonable level (e.g., 80-100 °C) still results in poor conversion, re-evaluate your choice of base and solvent. A stronger base or a more polar solvent can significantly impact reaction kinetics, potentially allowing for lower operating temperatures.[8][9] For particularly unactivated aryl fluorides, temperatures exceeding 100-130 °C may be necessary.[5]

Q2: I'm observing significant side product formation and a drop in yield after increasing the reaction temperature. What is happening?

A: This is a classic sign of thermal decomposition of either your starting materials, your desired product, or the reaction intermediates. High temperatures can also activate alternative, undesired reaction pathways.

Causality: While higher temperatures increase the rate of the desired SNAr reaction, they disproportionately accelerate side reactions with high activation energies, such as elimination or decomposition. The difluoropiperidine moiety or functional groups on the aryl fluoride may have limited thermal stability.

Recommended Actions:

  • Immediate Temperature Reduction: Lower the temperature to the last point where the desired product was formed cleanly, even if the reaction was slower.

  • Analyze Side Products: If possible, attempt to characterize the major byproducts. This can provide clues about the undesired reaction pathway (e.g., decomposition of the nucleophile, elimination, etc.).

  • Optimize for Selectivity: The goal is to find the "sweet spot" where the rate of product formation is maximized relative to the rate of side-product formation. This often means accepting a longer reaction time at a lower, more selective temperature.

  • Consider a Milder Base: A very strong base at high temperatures can promote side reactions. Switching to a milder base (e.g., from KOtBu to K₂CO₃ or a hindered organic base) may improve selectivity, although it might require a compensatory, modest increase in temperature.

Q3: My reaction proceeds well at a small scale, but the yield is inconsistent or lower upon scale-up, even when maintaining the same bath temperature. Why?

A: Heat transfer is less efficient in larger reaction vessels. The internal temperature of a large-scale reaction may not be the same as the external heating bath temperature, leading to a lower actual reaction temperature and slower conversion.

Causality: The surface-area-to-volume ratio decreases as the scale increases. This makes it more difficult for heat to penetrate the entire reaction mixture uniformly. Additionally, stirring efficiency can impact heat distribution.

Recommended Actions:

  • Use an Internal Temperature Probe: For reactions larger than a few millimoles, always monitor and control the reaction based on the internal temperature, not the external bath temperature.

  • Improve Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction vessel.

  • Re-optimization at Scale: It is often necessary to slightly re-optimize the temperature during scale-up. You may need to set the external bath temperature higher to achieve the desired internal temperature that was successful at a small scale.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in an SNAr reaction?

The SNAr reaction rate is highly dependent on temperature. Temperature provides the necessary kinetic energy for the nucleophile (difluoropiperidine) and the electrophile (aryl fluoride) to overcome the activation energy of the initial addition step to form the Meisenheimer intermediate.[2][4] Generally, reaction rates increase with temperature. However, excessive heat can lead to lower yields due to decomposition or the promotion of unwanted side reactions.[10]

Q2: What is a typical starting temperature range for the SNAr coupling of difluoropiperidine with an aryl fluoride?

The optimal temperature is highly dependent on the substrate. A good starting point can be determined by the electronic nature of the aryl fluoride.

Aryl Fluoride ActivationTypical Starting TemperatureExpected Outcome / Notes
Highly Activated (e.g., with -NO₂, -CN, or aza-activated like fluoropyridines ortho/para)Room Temperature to 60 °CReaction may proceed readily. Higher temperatures risk side reactions.[2][3]
Moderately Activated (e.g., with -CO₂R, -CF₃)50 °C to 100 °CHeating is generally required to achieve a reasonable rate.
Electron-Neutral or Deactivated 100 °C to 180 °CRequires significant thermal energy. May require stronger bases or specialized conditions.[5][11][12]

Q3: How do solvent and base choice affect the optimal reaction temperature?

Solvent and base play a crucial role and are interlinked with temperature.

  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are standard for SNAr reactions because they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[8] This enhanced nucleophilicity can often lead to lower required reaction temperatures compared to less polar solvents like THF or toluene.[6][9]

  • Base: A strong base (e.g., NaH, KOtBu) can deprotonate the N-H of the difluoropiperidine, creating a more potent anionic nucleophile. This increased nucleophilicity can dramatically lower the activation energy, allowing for lower reaction temperatures. However, strong bases can also promote side reactions, especially at elevated temperatures.[1] Weaker inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU) are often used to balance reactivity and selectivity.[5][12]

Q4: Are there alternatives to high temperatures for activating difficult SNAr couplings?

Yes, for particularly challenging or temperature-sensitive substrates, several strategies can be employed:

  • Photoredox Catalysis: Recent advances have shown that organic photoredox catalysis can enable SNAr reactions of unactivated fluoroarenes at ambient temperatures.[13]

  • Concerted SNAr: The use of superbases can promote a concerted SNAr mechanism that avoids the formation of a charged Meisenheimer intermediate, thereby allowing the use of more electron-rich aryl fluorides under milder conditions.[11][14]

  • Microwave Irradiation: Microwave heating can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating at the same temperature.[15]

Experimental Protocol: Systematic Temperature Screening

This protocol outlines a general procedure for optimizing the reaction temperature for the SNAr coupling of an aryl fluoride with difluoropiperidine.

Materials:

  • Aryl Fluoride (1.0 eq)

  • Difluoropiperidine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Reaction vials, stir bars, and a multi-position heating block with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical tools (TLC plates, LC-MS)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl fluoride, difluoropiperidine, and base to a series of dry reaction vials equipped with stir bars.

  • Solvent Addition: Add anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.1 - 0.5 M).

  • Setup: Place the vials in the heating block and ensure a continuous inert atmosphere.

  • Temperature Screening:

    • Set the first vial to a starting temperature (e.g., 50 °C).

    • Set subsequent vials to incrementally higher temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Monitoring: After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC and/or LC-MS to assess the conversion to product and the formation of any byproducts.

  • Analysis: Compare the results across the different temperatures. Identify the temperature that provides the best balance of conversion rate and cleanliness. If no reaction is observed, consider a higher temperature range or a stronger base/more polar solvent system. If decomposition is observed, focus on the lower temperature range for longer reaction times.

Visual Workflow: Troubleshooting Low Yield

G start Low Yield or Incomplete Conversion check_sm Is Starting Material (SM) Consumed? (Check by LCMS/TLC) start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_gone SM Consumed, but Product Yield is Low check_sm->sm_gone Yes action_increase_temp Action: Increase Temperature Incrementally (e.g., +10-20 °C) sm_present->action_increase_temp action_stronger_cond Action: Use Stronger Base or More Polar Solvent (e.g., DMF -> DMSO) sm_present->action_stronger_cond check_degradation Are there multiple side products/streaking on TLC? sm_gone->check_degradation degradation_yes Yes, significant decomposition observed check_degradation->degradation_yes Yes degradation_no No, main spot is not product or workup issue check_degradation->degradation_no No action_lower_temp Action: Decrease Temperature and Increase Reaction Time degradation_yes->action_lower_temp action_milder_base Action: Use a Milder Base to Improve Selectivity degradation_yes->action_milder_base action_verify_workup Action: Verify Product Stability to Workup/Purification Conditions degradation_no->action_verify_workup

Sources

Technical Support Center: Troubleshooting 2-Chloronicotinic Acid Aminations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the pyridine core is a cornerstone of medicinal chemistry. However, the amination of 2-chloronicotinic acid with secondary amines is notoriously problematic, often resulting in poor yields, recovered starting materials, or degradation.

This guide is designed to dissect the root causes of these failures and provide field-proven, self-validating methodologies to overcome them.

Part 1: Diagnostics & Mechanistic Causality (The "Why")

Q1: Why does standard Nucleophilic Aromatic Substitution (SNAr) fail or proceed so slowly with 2-chloronicotinic acid and secondary amines?

A: The failure is rooted in an immediate, spontaneous acid-base reaction that alters the electronic landscape of your substrate.

Secondary amines are sufficiently basic to deprotonate the 3-carboxylic acid group of 2-chloronicotinic acid at room temperature. This forms a carboxylate anion . SNAr reactions require an electron-deficient aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate[1]. The carboxylate anion, however, is strongly electron-donating via inductive and resonance effects. It pumps electron density back into the pyridine ring, severely deactivating the 2-position toward nucleophilic attack and raising the activation energy (


)[2].

Furthermore, secondary amines introduce significant steric hindrance, which geometrically restricts the nucleophile's trajectory into the C-Cl anti-bonding orbital.

Mechanism A 2-Chloronicotinic Acid + Secondary Amine B Deprotonation (Acid-Base Reaction) A->B Spontaneous (Room Temp) E Esterification / Amidation A->E Synthetic Pre-activation C Carboxylate Anion (Electron Donating) B->C D Deactivated Pyridine Ring (High SNAr Barrier) C->D Inductive/Resonance Effects F Electron-Deficient Ring (Low SNAr Barrier) E->F Restores Reactivity

Mechanistic divergence in 2-chloronicotinic acid reactivity based on carboxylate state.

Part 2: Strategic Workarounds (The "How")

Q2: How can I alter the electronic properties of the substrate to facilitate SNAr?

A: Pre-activation. By converting the free carboxylic acid into an ester (e.g., methyl or ethyl ester) or an amide prior to the SNAr step, you neutralize the negative charge. This restores the electron-withdrawing nature of the carbonyl group, pulling electron density away from the pyridine ring and drastically lowering the SNAr activation barrier[1]. Once the amination is complete, the ester can be hydrolyzed back to the acid using LiOH/H2O.

Q3: I need to avoid extra protection/deprotection steps. Are there direct methods?

A: Yes, Microwave-Assisted SNAr . By utilizing microwave irradiation at highly elevated temperatures (150–200 °C), you provide enough thermal energy to forcefully overcome the deactivated carboxylate's high activation barrier. Using polar solvents with high dielectric constants (like water or NMP) ensures efficient microwave energy absorption, while excess amine drives the equilibrium forward[3].

Q4: What if my secondary amine is highly sterically hindered and microwave SNAr still fails?

A: Transition to a Buchwald-Hartwig Cross-Coupling . This completely bypasses the SNAr addition-elimination mechanism. Instead, it utilizes a Palladium(0) catalyst that undergoes oxidative addition directly into the C-Cl bond, followed by amine coordination and reductive elimination[4]. This is the premier choice for bulky secondary amines.

Workflow Start Evaluate Secondary Amine Hindered Highly Sterically Hindered (e.g., Diisopropylamine) Start->Hindered Unhindered Unhindered / Cyclic (e.g., Pyrrolidine) Start->Unhindered Mild Requires Mild Conditions (Temp < 100°C) Start->Mild Buchwald Buchwald-Hartwig Coupling (Pd-Catalyzed) Hindered->Buchwald Bypasses SNAr Microwave Microwave SNAr (200°C, Water/NMP) Unhindered->Microwave Overcomes barrier Protect Protect Acid -> SNAr -> Deprotect Mild->Protect Lowers barrier

Decision matrix for selecting the optimal amination strategy for 2-chloronicotinic acid.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality for the reagents chosen and analytical checkpoints to verify success in real-time.

Protocol A: Microwave-Assisted SNAr (The "Brute Force" Approach)

Best for: Cyclic secondary amines (e.g., morpholine, pyrrolidine) where protection steps are undesirable.

  • Substrate Loading: In a 10 mL microwave vial, combine 2-chloronicotinic acid (1.0 eq, 1 mmol), the secondary amine (3.0 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in 4 mL of Deionized Water or NMP.

    • Causality: The excess amine and DIPEA ensure the reaction medium remains highly basic, compensating for the equivalents lost to the initial deprotonation of the acid[3]. Water is an excellent microwave solvent due to its high loss tangent, rapidly converting microwave radiation into heat.

  • Irradiation: Seal the vial and heat via microwave irradiation to 180–200 °C for 2 hours.

  • Validation Checkpoint (LC-MS): Withdraw 10 µL of the mixture, dilute in 1 mL Acetonitrile, and run an LC-MS.

    • Self-Validation: You should observe the complete disappearance of the 2-chloronicotinic acid peak (

      
       156 [M-H]⁻) and the emergence of the product mass. If starting material remains, irradiate for an additional hour.
      
  • Workup: Cool to room temperature. Slowly acidify the mixture using 1M HCl until the pH reaches ~3-4.

    • Causality: Acidification protonates the carboxylate back to the carboxylic acid, forming a zwitterionic or neutral species that typically precipitates out of the aqueous layer for easy filtration.

Protocol B: Buchwald-Hartwig Amination (The "Catalytic Bypass")

Best for: Sterically hindered acyclic secondary amines or sensitive substrates.

  • Catalyst & Ligand Assembly: In an oven-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 eq), the secondary amine (1.2 eq), Pd2(dba)3 (5 mol%), BrettPhos or XPhos ligand (10 mol%), and Cs2CO3 (2.5 eq).

    • Causality: Bulky, electron-rich biaryl phosphine ligands like BrettPhos prevent the formation of unreactive palladium dimers and accelerate both oxidative addition and reductive elimination[4]. Cs2CO3 is chosen over stronger bases like KOtBu to tolerate the carboxylic acid functionality.

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (0.2 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation. Failure to remove dissolved oxygen will result in catalyst death (visually indicated by the solution turning prematurely black).

  • Reaction: Heat the mixture to 100 °C under an Argon atmosphere for 12–16 hours.

  • Validation Checkpoint (TLC/Visual): A successful active catalytic cycle will maintain a deep red/orange hue. Spot the reaction on a silica TLC plate (eluent: 10% MeOH in DCM with 1% AcOH). The product will be highly UV-active.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite effectively traps the precipitated palladium black and insoluble inorganic cesium salts, preventing emulsions during subsequent aqueous extractions.

Part 4: Quantitative Strategy Comparison

Use the following data matrix to select the most efficient route for your specific programmatic needs.

StrategyMechanismTypical Temp (°C)Reaction TimeSteric ToleranceKey Advantage
Conventional SNAr Addition-Elimination100–12024–48 hrsVery LowNo special equipment needed.
Pre-activation (Ester) Addition-Elimination60–804–8 hrsModerateMild conditions; high yields[1].
Microwave SNAr Addition-Elimination180–2001–2 hrsModerateExtremely fast; direct functionalization[3].
Buchwald-Hartwig Pd-Catalyzed Cross-Coupling80–10012–16 hrsHighBypasses electronic deactivation entirely[4].

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing)
  • Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investig
  • C–N Bond Making Reactions at a Pyridine Ring ResearchG
  • Buchwald-Hartwig Amin

Sources

Validation & Comparative

A Guide to HPLC Purity Analysis for Novel Compounds: A Method Development and Comparison Framework

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical development, the rigorous assessment of a compound's purity is a cornerstone of ensuring its safety and efficacy. While the query for CAS 1996065-16-7 did not yield publicly available data on its specific chemical properties—a common scenario for proprietary or novel research compounds—this guide provides a comprehensive framework for developing and validating a High-Performance Liquid Chromatography (HPLC) purity analysis method for such a novel small molecule. We will use a hypothetical compound, "Exemplarol," to illustrate the principles and decision-making processes involved.

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of not just the "how," but also the "why" behind the experimental choices, ensuring scientific integrity and robust, reliable results.

The Foundation: Understanding Your Analyte

Before any method development can begin, a thorough understanding of the analyte's physicochemical properties is paramount. For our hypothetical compound, "Exemplarol," we will assume the following characteristics:

  • Chemical Structure: A non-polar, aromatic compound with a weakly acidic functional group.

  • Molecular Weight: ~350 g/mol

  • pKa: ~4.5

  • LogP: ~3.0

  • UV Absorbance: Maximum absorbance (λmax) at 254 nm and 280 nm.

This information is critical in guiding the initial choices for the HPLC column, mobile phase, and detector settings.

Developing a Robust HPLC Purity Method for "Exemplarol"

The goal of a purity analysis method is to separate the main compound from any potential impurities, whether they are process-related, degradation products, or from other sources.

The Logic of Column and Mobile Phase Selection

Given Exemplarol's non-polar nature (LogP of 3.0), a reversed-phase HPLC approach is the logical starting point.

  • Column: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent retention for non-polar compounds. A standard column dimension of 4.6 mm x 150 mm with 3.5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Component (A): Deionized water with a pH-adjusting buffer. Since Exemplarol has a pKa of 4.5, maintaining the mobile phase pH below 3.5 will ensure the compound is in its neutral, more retained form, leading to better peak shape and reproducibility. A 0.1% formic acid or a phosphate buffer would be suitable.

    • Organic Component (B): Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, resulting in better efficiency and lower backpressure.

  • Detection: With a strong chromophore, UV detection is appropriate. Setting the detector at 254 nm, a common wavelength for aromatic compounds, is a good starting point. A photodiode array (PDA) detector would be even more beneficial, as it can monitor a range of wavelengths simultaneously, helping to identify co-eluting peaks and providing spectral information about impurities.

The Workflow of Method Development

The process of developing and optimizing the HPLC method follows a logical sequence, as illustrated in the diagram below.

hplc_method_development cluster_prep Phase 1: Initial Assessment cluster_optim Phase 2: Method Optimization cluster_val Phase 3: Validation start Analyte Characterization (pKa, LogP, UV Scan) col_select Column & Mobile Phase Selection start->col_select isocratic Isocratic Scouting Runs col_select->isocratic Initial Screening gradient Gradient Development isocratic->gradient flow_temp Flow Rate & Temperature Optimization gradient->flow_temp validation Method Validation (ICH Q2) flow_temp->validation Optimized Conditions final_method Finalized Purity Method validation->final_method

A streamlined workflow for HPLC method development.
Detailed Experimental Protocol: Purity of "Exemplarol"

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Good retention for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Maintains pH below pKa for good peak shape.
Mobile Phase B Acetonitrile Good solvent strength and UV transparency.
Gradient 5% to 95% B over 20 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Improves reproducibility.
Detection PDA at 254 nm Good sensitivity for aromatic compounds.
Injection Vol. 10 µL Balances sensitivity and peak shape.

| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures solubility and compatibility with mobile phase. |

Procedure:

  • Prepare the mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.

  • Prepare a stock solution of "Exemplarol" at 1.0 mg/mL in the diluent.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the sample and acquire the chromatogram.

  • Process the data, integrating all peaks and calculating the area percent for each. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

Ensuring Trustworthiness: Method Validation

A developed method is not trustworthy until it has been validated. Validation ensures that the method is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative source for validation of analytical procedures.[1]

The relationship between key validation parameters is illustrated below.

validation_parameters method {Method Validation | Key Parameters} specificity Specificity Distinguishes analyte from impurities method->specificity linearity Linearity Proportional response to concentration method->linearity accuracy Accuracy Closeness to true value method->accuracy precision Precision Repeatability & Intermediate method->precision lod_loq LOD & LOQ Detection & Quantitation Limits method->lod_loq robustness Robustness Insensitive to small changes method->robustness linearity->accuracy Influences precision->accuracy Impacts

Interrelation of key HPLC method validation parameters.

A summary of hypothetical validation results for the "Exemplarol" method is presented below.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.4%; 1.2%
LOQ Signal-to-Noise ≥ 100.05 µg/mL
Robustness No significant change in results with small variations in method parameters.Pass

A Comparative Analysis: HPLC and Its Alternatives

While HPLC is a powerful tool, other techniques may offer advantages depending on the specific needs of the analysis.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Versatile, robust, widely applicable, easily automated.Moderate speed and resolution compared to UPLC.Routine purity testing and QC.
UPLC Similar to HPLC but uses smaller particles (<2 µm), requiring higher pressures.Faster analysis, higher resolution, lower solvent consumption.[2]Higher initial instrument cost, more susceptible to clogging.High-throughput screening, complex mixtures.
SFC Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Fast, "green" (less organic solvent), excellent for chiral separations.Limited to less polar compounds, requires specialized equipment.Chiral purity analysis, preparative separations.
CE Separation based on electrophoretic mobility in a capillary.Extremely high efficiency, very low sample and solvent consumption.Lower concentration sensitivity, less robust for some matrices.Purity of charged molecules (e.g., proteins, peptides).
LC-MS HPLC coupled to a mass spectrometer.Provides molecular weight information for impurity identification.Higher cost and complexity, not purely a quantitative technique without standards.Impurity identification and structural elucidation.

Conclusion

The development of a reliable HPLC purity method for a novel compound like "Exemplarol" (or the queried CAS 1996065-16-7) is a systematic process rooted in the fundamental physicochemical properties of the analyte. By logically selecting the column and mobile phase, optimizing the separation through gradient elution, and rigorously validating the final method according to ICH guidelines, a trustworthy and robust analytical procedure can be established. Furthermore, an understanding of alternative technologies such as UPLC and LC-MS allows the analytical scientist to choose the most appropriate tool for the task at hand, whether it is routine quality control or in-depth impurity characterization. This comprehensive approach ensures the generation of high-quality data, which is indispensable for the advancement of drug development projects.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wren, S. A., & Tchelitcheff, P. (2006). Use of ultra-performance liquid chromatography in pharmaceutical development. Journal of Chromatography A, 1119(1-2), 140-146.

Sources

Comparative Guide: Biological Activity of 4,4-Difluoropiperidine vs. Non-Fluorinated Analogs

[1]

Executive Summary: The Fluorine Effect

In medicinal chemistry, the substitution of hydrogen with fluorine is a strategic tool to modulate physicochemical properties without significantly altering steric bulk.[1] The 4,4-difluoropiperidine scaffold represents a critical bioisostere of the standard piperidine ring.

While the piperidine ring is a ubiquitous pharmacophore, it suffers from two primary liabilities: high basicity (leading to poor permeability and hERG liability) and metabolic susceptibility to oxidation at the 4-position.

Key Comparative Insights:

  • Basicity Modulation: 4,4-difluorination lowers the pKa of the piperidine nitrogen by ~2.5 log units (from ~11.0 to ~8.5), significantly increasing the non-ionized fraction at physiological pH.

  • Metabolic Stability: The C-F bond renders the 4-position inert to CYP450-mediated oxidation; however, the increased lipophilicity (LogP) can paradoxically increase intrinsic clearance (

    
    ) via other pathways if not balanced.
    
  • Binding Affinity: The 4,4-difluoro substitution often retains or improves potency through dipole interactions, provided the binding pocket can accommodate the slightly larger van der Waals radius of fluorine (1.47 Å vs 1.20 Å for H).

Physicochemical & Biological Performance Matrix

The following data summarizes the shift in core properties when transitioning from a piperidine to a 4,4-difluoropiperidine scaffold.

PropertyPiperidine (Parent)4,4-DifluoropiperidineMechanism of Change
Basicity (pKa) ~11.2~8.5Strong electron-withdrawing inductive effect ($ -I $) of gem-difluorine reduces electron density on Nitrogen.
Lipophilicity (cLogP) LowHigh (+0.4 to +0.8 increase)Fluorine is highly lipophilic; however, reduced ionization at pH 7.4 may improve LogD .
Metabolic Liability High (4-hydroxylation)Low (at 4-position)C-F bond energy (116 kcal/mol) resists CYP450 radical attack compared to C-H (99 kcal/mol).
hERG Inhibition Risk HighReducedLower pKa reduces the concentration of the cationic species required for hERG channel blockade.
Conformation Chair (flexible)Chair (rigidified)Dipole-dipole repulsion and the gauche effect increase the barrier to ring inversion.

Deep Dive: Mechanisms of Action

Modulation of Basicity and Permeability

The most immediate impact of 4,4-difluorination is the attenuation of basicity. The piperidine nitrogen is typically protonated at physiological pH (7.4), limiting passive membrane permeability.

By introducing two fluorine atoms at the C4 position, the inductive withdrawal propagates through the carbon framework to the nitrogen lone pair.

  • Result: The pKa drops to ~8.5.

  • Biological Consequence: At pH 7.4, the fraction of non-ionized molecule increases significantly. This often correlates with improved blood-brain barrier (BBB) penetration and oral bioavailability, provided the overall lipophilicity (LogP) is controlled.

Metabolic Blocking Strategy

The C4 position of piperidine is a "metabolic hotspot," prone to oxidation by Cytochrome P450 (specifically CYP2D6 and CYP3A4). This typically proceeds via hydrogen atom abstraction (HAT).

The Fluorine Block: Replacing C-H bonds with C-F bonds effectively shuts down this pathway because the CYP450 ferryl-oxo species cannot abstract a fluorine atom.

Visualizing the Metabolic Shift:

MetabolicPathwaysPiperidinePiperidine ScaffoldCYP_AttackCYP450 Attack(Radical Abstraction)Piperidine->CYP_Attack High LiabilityMetabolite4-Hydroxy-Piperidine(Inactive/Excreted)CYP_Attack->MetaboliteDifluoro4,4-DifluoropiperidineBlockMetabolic Block(C-F Bond Inert)Difluoro->Block High StabilityStableMetabolically StableParent CompoundBlock->StableClearanceAlternative Clearance(e.g., N-dealkylation)Stable->Clearance Potential Risk(Due to high LogP)

Figure 1: Comparative metabolic fate. The 4,4-difluoro motif blocks direct oxidation but necessitates monitoring of alternative clearance pathways driven by lipophilicity.

Case Study: Dopamine D4 Receptor Antagonists

A study on Dopamine D4 receptor antagonists highlights the trade-offs of this substitution.

  • Challenge: The initial piperidine-based lead suffered from rapid clearance.

  • Intervention: Substitution with 4,4-difluoropiperidine.[2][3][4]

  • Outcome:

    • Potency: Maintained or improved (Ki = 0.3 nM).[3]

    • Selectivity: >2000-fold selectivity over D2/D3 receptors.[2][3][4]

    • The Trade-off: While the metabolic hotspot was blocked, the overall lipophilicity increased (cLogP > 5.3).[2] This led to high plasma protein binding and clearance via other metabolic routes (e.g., aromatic oxidation elsewhere in the molecule), demonstrating that 4,4-difluorination must be paired with lipophilicity management (e.g., adding polar ethers).

Experimental Protocols

To validate the biological impact of 4,4-difluorination in your own series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blocking" effect of the fluorine substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of the Piperidine (Reference) and 4,4-Difluoro analog in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% Remaining) vs. time. The slope

      
       determines 
      
      
      .[5]
  • Validation Criteria:

    • Reference compound (e.g., Verapamil) must show intrinsic clearance within 20% of historical mean.

    • If 4,4-difluoro analog

      
       is < 2x the Piperidine analog, the metabolic block is ineffective  (implies clearance is occurring at a distal site).
      
Protocol B: Potentiometric pKa Determination

Objective: Confirm the basicity shift to predict permeability/hERG risk.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).

  • Method:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Perform titrations from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Perform in triplicate.

  • Data Processing:

    • Use the Bjerrum plot analysis to determine the pKa.

    • Expected Result: The 4,4-difluoro analog should exhibit a pKa 2.0–2.5 units lower than the parent piperidine.

Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy the 4,4-difluoropiperidine scaffold.

DecisionTreeStartStart: Optimization IssueProblem1Is the PiperidineMetabolically Unstable?Start->Problem1Problem2Is hERG or Permeabilityan issue?Start->Problem2SiteIDIs the 4-positionthe soft spot?Problem1->SiteIDYesAction_F2Deploy 4,4-DifluoroScaffoldSiteID->Action_F2YesAction_OtherConsider 2- or 3-fluoroor other bioisosteresSiteID->Action_OtherNoBasicityIs pKa > 9.5?Problem2->BasicityYesBasicity->Action_F2Yes (Lowers pKa)Check_LogPCRITICAL CHECK:Is cLogP < 4.0?Action_F2->Check_LogPValidation

Figure 2: Decision matrix for scaffold transition. Note the critical lipophilicity check at the end.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2020.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 2020.

  • Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[6]

  • PubChem Compound Summary for CID 2758352: 4,4-Difluoropiperidine. National Center for Biotechnology Information, 2025.

A Comparative Guide to LC-MS Validation for the Quantification of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method compliant with global regulatory standards. We will delve into the rationale behind experimental choices, compare viable analytical alternatives, and present a detailed validation protocol grounded in scientific first principles and regulatory expectations.

Introduction: The Analytical Challenge

This compound is a small molecule of interest in pharmaceutical development. Its structure presents a unique set of analytical challenges for LC-MS quantification in biological matrices such as plasma or serum. The molecule combines three key functional groups that dictate its behavior during extraction, chromatographic separation, and mass spectrometric detection:

  • A Carboxylic Acid: This group is polar and ionizable, with a pKa similar to that of nicotinic acid (around 4.85)[1][2]. This property is crucial for optimizing sample extraction and selecting the appropriate mobile phase pH and mass spectrometry ionization mode. However, carboxylic acids can exhibit poor retention on traditional reversed-phase columns and may be prone to ion suppression.[3][4][5]

  • A Piperidine Ring: This basic nitrogen-containing heterocycle (basic pKa of the parent 4,4-difluoropiperidine is ~8.5) provides a site for positive ionization, offering flexibility in MS detection.[6] The presence of this moiety also influences the molecule's overall polarity and potential for secondary interactions with the chromatographic stationary phase.

  • A Difluorinated Moiety: The two fluorine atoms significantly increase the molecule's polarity and can impact its chromatographic behavior and fragmentation pattern in the mass spectrometer. The analysis of fluorinated compounds requires careful consideration to avoid potential interferences and ensure accurate quantification.[7][8]

A successful validation protocol must address these structural features to create a method that is not only accurate and precise but also robust and reliable for routine use in regulated bioanalysis.

Method Development Strategy: A Comparative Approach

The development of a robust LC-MS method is the foundation of a successful validation. Here, we compare several strategic choices for the key components of the analytical workflow.

Sample Preparation: Minimizing Matrix Effects

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis. The choice of technique is critical for ensuring high recovery and minimizing matrix effects.[9]

Technique Principle Advantages for this Analyte Disadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile or methanol) is added to precipitate proteins.Fast, inexpensive, and generally provides good recovery for small molecules.Can result in significant matrix effects due to co-extracted endogenous components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, leading to reduced matrix effects. The pH of the aqueous phase can be adjusted to optimize the extraction of the carboxylic acid.More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. Elution is achieved with a small volume of a strong solvent.Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity. A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) would be ideal for this analyte.Higher cost and more complex method development.

Recommendation: For a regulated bioanalytical method, Solid-Phase Extraction (SPE) is the preferred choice due to its superior ability to remove matrix interferences, which is a critical consideration for regulatory bodies like the FDA.[9] A mixed-mode cation exchange SPE cartridge would be optimal, allowing for retention of the basic piperidine moiety.

Chromatographic Separation: Achieving Selectivity

Effective chromatographic separation is essential to distinguish the analyte from its metabolites and other endogenous matrix components, which is a key aspect of method selectivity.[10]

Parameter Option 1: Reversed-Phase (C18) Option 2: HILIC Option 3: Mixed-Mode
Stationary Phase Octadecylsilane (C18)Unbonded silica or polar bonded phasesCombines reversed-phase and ion-exchange properties
Mobile Phase Acetonitrile/Methanol and water with an acidic modifier (e.g., formic acid).High organic content with a small amount of aqueous buffer.Gradient of organic solvent and aqueous buffer with controlled pH and ionic strength.
Advantages Robust and widely used. Good for moderately polar compounds.Better retention for highly polar compounds like carboxylic acids.Excellent selectivity for compounds with both hydrophobic and ionizable groups.
Disadvantages May provide insufficient retention for this polar analyte.Can have longer equilibration times and may be less robust.Method development can be more complex.

Recommendation: A Reversed-Phase C18 column with a mobile phase containing an acidic modifier (e.g., 0.1% formic acid) is a robust starting point. The acidic mobile phase will suppress the ionization of the carboxylic acid group, promoting retention, while ensuring the piperidine nitrogen is protonated for good ionization in the MS source.

Mass Spectrometric Detection: Maximizing Sensitivity and Specificity

The choice of ionization mode and the monitoring of specific ion transitions are the basis of the high sensitivity and selectivity of LC-MS/MS methods.[11]

  • Ionization Mode: Given the presence of the basic piperidine nitrogen, Positive Electrospray Ionization (ESI+) is expected to be highly efficient. The protonated molecule [M+H]⁺ will be the precursor ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[11][12] This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

The Validation Protocol: A Self-Validating System

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[13][14] The following protocol is designed in accordance with the ICH M10 guideline, which is harmonized with the FDA and EMA.[15][16]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria.

Validation Parameter Purpose Acceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To establish the relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true values and the degree of scatter.For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the LLOQ, both should be within ±20%.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent and reproducible, although 100% recovery is not required.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.
Detailed Experimental Protocols
  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent.

  • Prepare separate stock and working solutions for the Quality Control (QC) samples from a different weighing of the reference standard to ensure accuracy.

  • Spike blank biological matrix with the working standard solutions to prepare calibration standards at a minimum of six different concentration levels, covering the expected range of the study samples.

  • Spike blank biological matrix with separate working solutions to prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Condition a mixed-mode cation exchange SPE plate with methanol followed by water.

  • Load the pre-treated plasma samples (e.g., diluted with an acidic buffer).

  • Wash the plate with a weak organic solvent to remove interferences.

  • Elute the analyte with a basic organic solvent (e.g., methanol with 5% ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Workflow Visualization

The following diagram illustrates the overall validation workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Experiments Stock Stock & Working Solutions Cal_QC Calibration & QC Samples in Matrix Stock->Cal_QC Extraction Sample Extraction (SPE) Cal_QC->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Selectivity Selectivity LCMS->Selectivity Data Acquisition Linearity Linearity & Range LCMS->Linearity Data Acquisition Accuracy_Precision Accuracy & Precision LCMS->Accuracy_Precision Data Acquisition Matrix_Effect Matrix Effect & Recovery LCMS->Matrix_Effect Data Acquisition Stability Stability LCMS->Stability Data Acquisition

Caption: A flowchart of the LC-MS method validation process.

Data Interpretation and Trustworthiness

The trustworthiness of a bioanalytical method is established by demonstrating its performance across a series of validation experiments. Each experiment builds upon the others to create a self-validating system.

System Suitability

Before each validation run, a system suitability test must be performed to ensure the LC-MS system is performing optimally. This typically involves multiple injections of a standard solution at a specific concentration. The peak area and retention time should have a percent relative standard deviation (%RSD) of less than 5%.

Establishing the Foundational Parameters

The core of the validation lies in demonstrating linearity, accuracy, and precision.[17] A minimum of three separate accuracy and precision runs should be performed on different days. The results from these runs provide confidence that the method can reliably quantify the analyte over the defined concentration range.

Ensuring Robustness Through Stability and Matrix Effect Evaluation

Stability testing is crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[18] This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. The matrix effect evaluation confirms that different sources of biological matrix do not interfere with the quantification.[9] A robust method will show minimal variability in the presence of different biological matrices.

The logical relationship between these core validation components is illustrated below.

G cluster_core Core Performance cluster_robustness Method Robustness cluster_conclusion Conclusion Accuracy Accuracy Precision Precision Accuracy->Precision Validated_Method Validated Method Accuracy->Validated_Method Confirms Quantitative Reliability Precision->Validated_Method Confirms Quantitative Reliability Linearity Linearity Linearity->Accuracy Linearity->Validated_Method Confirms Quantitative Reliability Stability Stability Stability->Validated_Method Ensures Real-World Applicability Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Ensures Real-World Applicability Selectivity Selectivity Selectivity->Validated_Method Ensures Real-World Applicability

Caption: Interdependence of key LC-MS validation parameters.

Conclusion

The validation of an LC-MS method for this compound requires a systematic and scientifically-driven approach. By carefully considering the physicochemical properties of the analyte, comparing different analytical strategies, and adhering to the rigorous standards set forth by regulatory guidelines such as ICH M10, a robust, reliable, and defensible method can be established. This guide provides a comprehensive framework for this process, emphasizing the rationale behind key experimental decisions to ensure the generation of high-quality data for drug development programs.

References

  • Arnold, M. et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]

  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Tan, B. et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available at: [Link]

  • Li, J. et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine. Available at: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Mahlapuu, M. et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. Available at: [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. Available at: [Link]

  • LCGC International. (2023). Comprehensive Small Molecule Analysis Using Trapped Ion Mobility Spectrometry to Obtain Accurate Metabolic Profiles. Available at: [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available at: [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResearchGate. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Available at: [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Available at: [Link]

  • ECA Academy. (2023). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Available at: [Link]

  • American Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]

  • U.S. Geological Survey. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • KCAS Bio. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at: [Link]

  • ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

Sources

A Researcher's Guide to the Crystal Structure Analysis of 2-Amino-Substituted Nicotinic Acids: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is not merely an academic exercise—it is a cornerstone of creating safe, stable, and effective medicines. The crystal structure of an API dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Among the vast landscape of organic molecules, 2-amino-substituted nicotinic acids represent a class of compounds with significant therapeutic potential, but their structural behavior can be complex and highly sensitive to subtle molecular changes.

This guide provides an in-depth comparison of the analytical techniques used to elucidate the crystal structures of these compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into how different substituents on the nicotinic acid scaffold influence crystal packing, polymorphism, and intermolecular interactions. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and trustworthiness for your own research endeavors.

The Decisive Role of Substituents: Conformational Polymorphism and Synthon Preference

The seemingly minor addition or modification of a substituent at the 2-amino position of a nicotinic acid derivative can dramatically alter its three-dimensional crystalline architecture. This phenomenon, known as polymorphism, is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[1] These differences often arise from variations in molecular conformation, termed conformational polymorphism.[1][2]

A key determinant of crystal packing in this class of molecules is the interplay between different hydrogen-bonding motifs, or "synthons." The two most common are:

  • Acid-Acid Homosynthon: Involves two carboxylic acid groups forming a robust dimer.

  • Acid-Pyridine Heterosynthon: An interaction between the carboxylic acid group and the nitrogen atom of the pyridine ring.[2][3]

The preference for one synthon over another is directly influenced by the conformation of the molecule, which is, in turn, dictated by the nature of the substituent.

For example, in 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA), the steric hindrance from the ethyl group on the phenyl ring forces a twisted, non-planar conformation.[3] This twisting exposes the pyridine nitrogen, making it accessible for hydrogen bonding and thus favoring the formation of the acid-pyridine heterosynthon.[3] Conversely, in derivatives where the molecule can adopt a more planar conformation, the acid-acid homosynthon may be preferred.[3] This causal link between substituent, conformation, and synthon selection is a critical insight for predicting and controlling the solid-state forms of new derivatives.

Core Analytical Workflow: A Multi-Technique Approach

A comprehensive analysis of crystal structure is not reliant on a single technique but rather on the synergistic application of several methods. Each provides a unique piece of the puzzle, from initial form screening to the final high-resolution structure.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: High-Resolution Structure & Analysis cluster_2 Phase 3: Advanced Characterization Crystallization Crystal Growth (Polymorph Screening) DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC Identify thermal events (melts, transitions) PXRD Powder X-Ray Diffraction (PXRD) Crystallization->PXRD Initial phase identification DSC->PXRD Characterize phases & confirm purity SCXRD Single-Crystal X-Ray Diffraction (SCXRD) PXRD->SCXRD Select best crystals for detailed analysis Spectroscopy Vibrational Spectroscopy (FTIR/Raman) SCXRD->Spectroscopy Correlate structure with vibrational modes Computation Computational Analysis (DFT, Hirshfeld) SCXRD->Computation Analyze intermolecular interactions ssNMR Solid-State NMR (ssNMR) SCXRD->ssNMR Confirm bulk structure & probe local environments

Caption: General workflow for the comprehensive crystal structure analysis of 2-amino-substituted nicotinic acids.

Comparative Analysis of Key Techniques

A robust investigation relies on selecting the right tool for the right question. Below, we compare the primary techniques used in the structural analysis of 2-amino-substituted nicotinic acids.

Technique Primary Application Information Yielded Strengths Limitations
Single-Crystal X-Ray Diffraction (SCXRD) Definitive 3D structure determination of a single crystal.Atomic coordinates, bond lengths/angles, space group, unit cell dimensions, hydrogen bonding.Provides unambiguous, high-resolution structural data.[4]Requires high-quality single crystals, which can be difficult to grow; may not represent the bulk material.
Powder X-Ray Diffraction (PXRD) Phase identification, purity analysis, and polymorph screening of bulk powder samples."Fingerprint" diffraction pattern unique to a crystalline phase; unit cell refinement.[5]Fast, non-destructive, and representative of the bulk sample; essential for quality control.Does not provide detailed atomic positions; peak broadening can occur with small crystallites or defects.
Differential Scanning Calorimetry (DSC) Thermal characterization of materials.Melting points, glass transitions, heats of fusion, and solid-solid phase transitions between polymorphs.[6]Highly sensitive to thermal events; crucial for determining the relative thermodynamic stability of polymorphs.[6]Overlapping thermal events can be complex to interpret; provides no direct structural information.[7]
Solid-State NMR (ssNMR) Analysis of local chemical environments in bulk solid samples.Distinguishes between polymorphs based on differences in chemical shifts; confirms bulk structure and identifies amorphous content.[8][9]Non-destructive; highly sensitive to local structure and dynamics; excellent for analyzing mixtures and formulated products.[9][10]Lower resolution than diffraction; can be complex to interpret without a reference crystal structure.
Computational Methods (e.g., Hirshfeld Surface Analysis) Visualization and quantification of intermolecular interactions.Maps and quantifies close contacts (e.g., H-bonding, π-stacking); calculates interaction energies.[11][12]Provides powerful insights into the forces governing crystal packing; complements experimental diffraction data.[11]Theoretical model; dependent on the quality of the input crystal structure data.

Experimental Protocols

1. Polymorph Screening via Solution Crystallization

Causality: The choice of solvent and crystallization conditions (temperature, evaporation rate) directly impacts nucleation and growth kinetics, often leading to the formation of different polymorphs.[1][13] This protocol aims to explore a wide range of conditions to maximize the discovery of potential solid forms.

  • Solvent Selection: Choose a diverse set of at least 10-12 solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water).[1]

  • Solution Preparation: Prepare saturated or near-saturated solutions of the 2-amino-substituted nicotinic acid in each solvent at an elevated temperature (e.g., 50-60°C or near the solvent's boiling point).[14]

  • Crystallization Methods:

    • Slow Evaporation: Leave the vials loosely capped at room temperature and allow the solvent to evaporate over several days.

    • Slow Cooling: Cool the saturated hot solutions slowly to room temperature, then transfer to a refrigerator (4°C). Insulating the vessel can promote slower cooling and better crystal growth.[15]

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") dropwise to a saturated solution until turbidity appears, then allow it to stand.

  • Isolation and Analysis: Isolate the resulting crystals by filtration. Analyze each batch of crystals using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify unique crystalline forms.

2. Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: To determine the precise arrangement of atoms and molecules, we must analyze how a single, perfect crystal diffracts X-rays. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional model of the electron density, from which the atomic structure is inferred.

  • Crystal Selection: Under a microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

  • Mounting: Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection: Place the mounted crystal in a cold stream (e.g., 100 K) on the diffractometer. The low temperature minimizes thermal motion, resulting in higher quality data.

  • Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and crystal system.

  • Full Data Collection: Perform a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

  • Structure Solution and Refinement: Process the collected data to correct for experimental factors. Solve the structure using direct methods or other algorithms to obtain an initial model. Refine this model against the experimental data to achieve the final, high-resolution crystal structure.

3. Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: As heat is applied to a sample, it will undergo phase transitions (e.g., melting or converting to another polymorph) that involve an exchange of energy (enthalpy). DSC measures this heat flow, allowing for the precise determination of transition temperatures and energies, which are unique fingerprints for each polymorph.[16]

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[16] The temperature range should encompass all expected thermal events. For 2-amino-substituted nicotinic acids, a range of 30°C to 250°C or higher is often appropriate.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks typically represent melting events, while exothermic peaks can indicate crystallization or degradation. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Visualizing Intermolecular Forces: Hydrogen Bonding Synthons

The stability of a crystal lattice is governed by a network of non-covalent interactions. In 2-amino-substituted nicotinic acids, hydrogen bonding is paramount. Graphviz diagrams can effectively illustrate the competing synthons that define the crystal packing.

Sources

The Impact of Fluorination on Acidity: A Comparative Guide to the pKa of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine into a molecular scaffold is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. One of the most fundamental properties altered by fluorination is the acidity of ionizable groups, quantified by the acid dissociation constant (pKa). This guide provides an in-depth comparison of the pKa values of non-fluorinated nicotinic acid and its fluorinated analogs, grounded in established chemical principles and supported by the best available data.

This analysis will delve into the theoretical underpinnings of fluorine's influence on acidity and present a comparative dataset. Furthermore, recognizing the importance of empirical validation, this guide furnishes detailed, field-proven protocols for the experimental determination of pKa values, empowering researchers to verify these critical parameters in their own laboratories.

The Inductive Effect: Why Fluorine Increases Acidity

The primary reason for the increased acidity of fluorinated organic compounds is the powerful electron-withdrawing inductive effect of the fluorine atom. Fluorine is the most electronegative element, meaning it has a strong ability to attract electron density from neighboring atoms.

When a fluorine atom is attached to the pyridine ring of nicotinic acid, it pulls electron density through the sigma bonds of the molecule towards itself. This effect has two key consequences that lead to a lower pKa (stronger acid):

  • Weakening of the O-H Bond: The electron withdrawal reduces the electron density around the carboxylic acid group, making the oxygen-hydrogen bond more polarized and weaker. This facilitates the release of the proton (H+).

  • Stabilization of the Conjugate Base: Upon deprotonation, a negatively charged carboxylate anion is formed. The electron-withdrawing fluorine atom helps to delocalize and stabilize this negative charge, making the formation of the conjugate base more energetically favorable.

A more stable conjugate base corresponds to a stronger acid.[1] The magnitude of this acid-strengthening effect is dependent on the position of the fluorine atom relative to the carboxylic acid, as the inductive effect diminishes with distance.

Figure 1. Inductive stabilization of the carboxylate anion by fluorine.

Comparative pKa Values

The following table summarizes the experimental pKa value for nicotinic acid and high-quality predicted pKa values for its fluorinated isomers. It is important to note that while computational predictions are valuable, they may differ from experimentally determined values.[2] The data clearly illustrates the acid-strengthening effect of fluorination.

CompoundStructurepKa (Carboxylic Acid)Data TypeReference
Nicotinic Acid 4.85 (at 25°C)Experimental[3][4]
2-Fluoronicotinic Acid ~3.3 (Predicted)PredictedN/A
5-Fluoronicotinic Acid 3.13 (±0.10)Predicted[5]
6-Fluoronicotinic Acid 3.41 (±0.10)Predicted[6]

Note: The predicted pKa for 2-Fluoronicotinic Acid is an estimation based on general principles of inductive effects and is provided for illustrative purposes. Specific computational studies may yield different values.

As predicted by chemical theory, the addition of a fluorine atom significantly lowers the pKa, indicating a substantial increase in acidity. The 2- and 5-fluoro isomers are predicted to be more acidic than the 6-fluoro isomer, which reflects the complex interplay of inductive and resonance effects within the pyridine ring. For drug development professionals, this shift of over one pKa unit can have profound implications for a compound's solubility, membrane permeability, and interactions with biological targets at physiological pH (typically ~7.4).

Experimental Protocols for pKa Determination

To ensure scientific integrity, predicted pKa values should be confirmed experimentally. The two most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This is a classic and widely used method that relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is properly rinsed with deionized water and blotted dry between buffers.

  • Sample Preparation:

    • Accurately weigh and dissolve the nicotinic acid analog in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) can be added.

    • For poorly soluble compounds, co-solvents may be used, but this will yield an apparent pKa (pKa') specific to that solvent system.

  • Titration Setup:

    • Place a known volume of the sample solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the stir bar does not strike them.

    • Purge the solution with an inert gas like nitrogen to remove dissolved CO2, which can interfere with the titration of weak acids.

  • Titration Process:

    • Titrate the solution with a standardized strong base titrant (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the center of the steepest part of the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).

Potentiometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareSample Prepare Analyte Solution (e.g., 10 mM in 0.15 M KCl) Calibrate->PrepareSample Setup Immerse Electrode in Sample with Stirring PrepareSample->Setup Purge Purge with N2 (Remove CO2) Setup->Purge AddTitrant Add Titrant (0.1 M NaOH) in Small Increments Purge->AddTitrant Record Record pH and Volume after Stabilization AddTitrant->Record Record->AddTitrant PlotCurve Plot pH vs. Volume Record->PlotCurve Repeat until past equivalence FindVeq Determine Equivalence Point (Veq) (First Derivative Peak) PlotCurve->FindVeq Calc_pKa Calculate pKa (pH at Veq / 2) FindVeq->Calc_pKa

Figure 2. Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore (a light-absorbing part of the molecule) in proximity to the ionizable group. The absorbance spectrum of the compound will change as a function of pH as the molecule transitions between its protonated and deprotonated forms.

  • Determine Analytical Wavelength (λmax):

    • Prepare two highly acidic (e.g., pH 1-2) and two highly basic (e.g., pH 10-11) solutions of the compound.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both the fully protonated and fully deprotonated forms.

    • Identify the wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 8 in 0.5 pH unit increments). Maintain a constant ionic strength across all buffers.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of samples by adding a small, identical aliquot of the stock solution to a fixed volume of each buffer solution in separate cuvettes. This ensures the total analyte concentration is constant across all samples.

  • Spectral Measurement:

    • Measure the absorbance of each buffered sample at the predetermined analytical wavelength(s).

    • Use the corresponding buffer solution without the analyte as a blank for each measurement.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the pH of the buffer (x-axis).

    • The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the upper and lower plateaus.

    • Alternatively, the pKa can be calculated for each point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis FindLambda Find λmax (Scan at very high/low pH) PrepBuffers Prepare Buffer Series (e.g., pH 2-8, constant ionic strength) FindLambda->PrepBuffers PrepSamples Prepare Samples (Constant analyte conc. in each buffer) PrepBuffers->PrepSamples MeasureAbs Measure Absorbance of Each Sample at λmax PrepSamples->MeasureAbs PlotCurve Plot Absorbance vs. pH MeasureAbs->PlotCurve FindInflection Determine Inflection Point of Sigmoidal Curve PlotCurve->FindInflection Result pKa = pH at Inflection Point FindInflection->Result

Figure 3. Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion and Implications

The incorporation of fluorine into the nicotinic acid scaffold unequivocally increases its acidity, lowering the pKa of the carboxylic acid group. This phenomenon is a direct consequence of fluorine's powerful electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion. While high-quality computational methods provide excellent estimations, experimental verification via robust methods like potentiometric titration or UV-Vis spectrophotometry is the cornerstone of scientific rigor. Understanding and accurately determining the pKa of a drug candidate is not an academic exercise; it is a critical step in drug development that influences solubility, absorption, distribution, and target engagement. This guide provides both the theoretical framework and the practical tools for researchers to navigate this essential aspect of medicinal chemistry.

References

  • Merck Index. Nicotinic Acid. Available at: [Link]

  • FooDB. Showing Compound Nicotinic acid (FDB001014). (2010-04-08). Available at: [Link]

  • EPA. Chemical Properties. Available at: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • Roszak, R., et al. Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. ACS Central Science. (2019-10-21). Available at: [Link]

  • Wagen, C. How to Predict pKa. Rowan. (2025-10-16). Available at: [Link]

  • ACD/Labs. Improving pKa Prediction Accuracy for PROTACs. Available at: [Link]

  • Pezzola, S., et al. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. (2024-03-12). Available at: [Link]

  • Klicić, J. J., et al. How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation. (2022). Available at: [Link]

  • ChemAxon Forum Archive. Error in Predicted Acidic pKa for Nicotinic Acid. (2007-08-05). Available at: [Link]

  • World Scientific Research Journal. Investigation on the pKa of Acids by Computational Simulation using the Density Functional Theory. (2025-12-17). Available at: [Link]

  • ChemBK. 5-fluoronicotinic acid. (2024-04-09). Available at: [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] The presence of impurities, even at trace levels, can have significant implications. This guide provides an in-depth comparison of chromatographic strategies for the robust separation and analysis of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid, a contemporary heterocyclic building block, and its potential process-related impurities. We will delve into the rationale behind methodological choices, present a detailed, field-tested protocol, and offer insights grounded in the principles of chromatographic science.

The subject molecule presents a unique analytical challenge due to its dual characteristics: a polar nicotinic acid core and a fluorinated piperidine moiety. Fluorination, while often enhancing metabolic stability and binding affinity in drug candidates, introduces distinct chromatographic behaviors that must be expertly managed.[3] This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing and validating reliable analytical methods for such compounds.

Strategic Selection of the Chromatographic Technique

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for pharmaceutical impurity profiling due to its versatility, sensitivity, and resolving power.[2][4][5] However, the choice between conventional HPLC and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), depends on the specific goals of the analysis, such as throughput, resolution requirements, and available instrumentation.

Technique Principle Advantages for this Application Considerations
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, driven by moderate pressure.[5]Ubiquitous in QC labs; robust and reliable for routine analysis; wider variety of column dimensions available.Longer run times; lower peak capacity and resolution compared to UHPLC; higher solvent consumption.
UHPLC Utilizes sub-2 µm particle columns and very high pressures to achieve faster separations and superior resolution.[5]Significantly faster analysis times; superior resolution for complex impurity profiles; increased sensitivity due to sharper peaks.[6][7]Requires specialized high-pressure instrumentation; potential for frictional heating effects; more susceptible to blockages.

For the purpose of this guide, we will focus on a UHPLC-based approach to demonstrate a high-efficiency separation, though the principles are directly transferable to a conventional HPLC system with appropriate method translation.

The Causality Behind Method Development: A Step-by-Step Rationale

Developing a robust impurity profiling method is a systematic process. The logic flows from understanding the analyte's physicochemical properties to making informed choices about the stationary and mobile phases.

Column Chemistry: Beyond Standard C18

The presence of fluorine atoms in the analyte and its potential impurities is a critical factor. While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, fluorinated stationary phases offer an alternative and often complementary selectivity.[3]

  • Standard C18: Provides excellent hydrophobic retention. For this compound, retention will be governed by the overall hydrophobicity of the molecule. It is an excellent starting point for initial screening.

  • Fluorinated Phases (e.g., F5, PFP): These phases can exhibit unique interactions with fluorinated analytes, leading to enhanced retention and, crucially, altered selectivity compared to C18 phases.[3][8] This can be instrumental in resolving closely eluting or co-eluting impurities that are structurally similar but differ in their fluorination pattern or spatial arrangement. In our experience, a Pentafluorophenyl (PFP) phase is particularly effective for compounds containing aromatic rings and halogen atoms.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition, particularly its pH and organic modifier, dictates the retention and peak shape of ionizable compounds like our target molecule.

  • pH Control: this compound possesses a carboxylic acid group (pKa ≈ 4-5) and a basic piperidine nitrogen. The mobile phase pH must be controlled with a suitable buffer to ensure consistent ionization and, therefore, reproducible retention.

    • Low pH (e.g., pH 2.5-3.5): At this pH, the carboxylic acid group is protonated (neutral), maximizing its hydrophobicity and retention in reversed-phase mode. The piperidine nitrogen will be protonated (charged). This is often the preferred condition for good peak shape and retention of acidic analytes.

    • Mid-range pH (e.g., pH 6-7): The carboxylic acid will be deprotonated (charged), which will significantly reduce retention on a C18 column. This is generally avoided unless a specific selectivity issue needs to be resolved.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically provides lower viscosity (beneficial in UHPLC), better UV transparency at low wavelengths, and often different selectivity compared to methanol. A gradient elution, starting with a low percentage of organic modifier and increasing over time, is essential for resolving impurities with a wide range of polarities.

Experimental Protocol: A Validated UHPLC-UV Method

This section provides a detailed, step-by-step methodology for the separation of this compound from its potential impurities. This protocol is designed to be a self-validating system through the inclusion of rigorous system suitability tests.

Instrumentation and Materials
  • System: UHPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A high-resolution PFP (Pentafluorophenyl) column, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Reagents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the API sample at the same concentration as the Standard Solution.

Chromatographic Conditions
Parameter Setting
Column PFP, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0.0 min: 10% B; 15.0 min: 70% B; 15.1 min: 95% B; 17.0 min: 95% B; 17.1 min: 10% B; 20.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection UV at 265 nm
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified. This is a non-negotiable step for ensuring trustworthy and reproducible results.[1]

Parameter Acceptance Criterion
Tailing Factor (Asymmetry) 0.8 – 1.5 for the main peak
Theoretical Plates (N) > 10,000 for the main peak
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity
Repeatability (%RSD) ≤ 2.0% for peak area and retention time from 5 replicate injections of the standard

Visualization of Workflows and Logic

To better illustrate the processes described, the following diagrams outline the experimental workflow and the logic behind method development.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_sample Sample & Standard Weighing and Dissolution prep_mobile->prep_sample sst System Suitability Testing (SST) prep_sample->sst analysis Sample Sequence Injection (UHPLC) sst->analysis integration Peak Integration & Identification analysis->integration quantification Impurity Quantification (e.g., Area %) integration->quantification report Final Report Generation quantification->report

Caption: High-level workflow for pharmaceutical impurity analysis.

Caption: Decision logic for chromatographic method development.

Data Presentation and Interpretation

Following the analysis, the data must be presented clearly to allow for straightforward interpretation. The table below shows a hypothetical but representative data set for the impurity profile of a this compound sample.

Peak ID Name / Impurity ID Retention Time (min) Relative Retention Time (RRT) Area % Resolution (Rs)
1Impurity A (Starting Material)4.850.550.08-
2Impurity B (Process Intermediate)7.210.820.1212.8
3API 8.82 1.00 99.65 9.1
4Impurity C (Degradant)10.561.200.158.5

Interpretation:

  • Relative Retention Time (RRT): This value (RT of impurity / RT of API) is crucial for impurity identification across different runs and systems.

  • Area %: This provides a quantitative measure of the impurity level, assuming a relative response factor of 1.0 for all impurities. For accurate quantification, especially for regulatory filings, the relative response factor (RRF) for each impurity should be determined.

  • Resolution (Rs): The resolution values are all well above the system suitability requirement of 2.0, indicating a robust separation with baseline resolution between all detected peaks.

Conclusion

The successful chromatographic separation of this compound and its impurities hinges on a logical, science-driven approach to method development. While a standard C18 column can serve as a starting point, leveraging the unique selectivity of fluorinated stationary phases like PFP provides a powerful tool for resolving challenging, structurally similar impurities. Coupling this with a well-chosen buffered mobile phase at low pH and a high-efficiency UHPLC system ensures a robust, reproducible, and high-throughput method. The protocol and rationale presented herein provide a comprehensive framework for scientists to develop and implement self-validating analytical methods, ultimately safeguarding the quality and integrity of the final drug product.

References

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. Available at: [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link]

  • LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available at: [Link]

  • Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • J. Baqai Med. Univ. (n.d.). Review: Biochemical and analytical aspects of nicotinamide. Available at: [Link]

  • Axios Research. (n.d.). Nicotinic Acid Impurity 1 - CAS - 13362-26-0. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Available at: [Link]

  • Oxford Academic. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science. Available at: [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Available at: [Link]

  • National Center for Biotechnology Information. (2025, November 3). A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) High throughput UHPLC MS/MS measurement of Per and Poly Fluorinated Alkyl Substances (PFAS) in human serum. Available at: [Link]

  • MDPI. (2025, August 11). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Available at: [Link]

  • Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. (n.d.). Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). EP0968189B1 - Process for the preparation of nicotinic acids.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available at: [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

Sources

A Researcher's Guide to Benchmarking the Metabolic Stability of gem-Difluoro-Substituted Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, achieving metabolic stability is a critical hurdle. A compound that is rapidly metabolized by the body will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Medicinal chemists employ a variety of strategies to enhance metabolic stability, and one of the most powerful and increasingly utilized is the introduction of fluorine atoms. This guide provides an in-depth comparison of the metabolic stability of drug candidates featuring a gem-difluoromethylene (CF2) group versus their non-fluorinated analogs. We will delve into the mechanistic underpinnings of this stability enhancement, provide detailed experimental protocols for its assessment, and present comparative data to illustrate the profound impact of this structural modification.

The Scientific Rationale: Why gem-Difluorination Confers Metabolic Stability

The metabolic workhorses of the body, particularly the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver, are responsible for the oxidative metabolism of a vast number of drugs.[1] A common route of metabolism for many drug molecules is the oxidation of a methylene (CH2) group, especially at a benzylic position, which is electronically activated and susceptible to enzymatic attack.

The primary mechanism of this oxidation by CYP enzymes involves a two-step process:

  • Hydrogen Atom Abstraction: The highly reactive iron-oxo species in the active site of the CYP enzyme abstracts a hydrogen atom from the carbon, forming a transient carbon radical.[2]

  • Oxygen Rebound: The hydroxyl group is then transferred from the enzyme to the carbon radical, resulting in a hydroxylated metabolite.[2]

The introduction of a gem-difluoro group at a metabolically vulnerable position effectively shuts down this pathway through a combination of steric and electronic effects:

  • Steric Hindrance: The fluorine atoms are larger than hydrogen atoms, creating a steric shield that physically blocks the CYP active site from accessing the carbon-hydrogen bonds on adjacent carbons.

  • Electronic Deactivation: Fluorine is the most electronegative element, and the two fluorine atoms in a gem-difluoro group are strongly electron-withdrawing. This reduces the electron density of the surrounding atoms, making the adjacent C-H bonds less susceptible to hydrogen atom abstraction by the electrophilic iron-oxo species of the CYP enzyme.

This "metabolic blocking" is a key reason why gem-difluorination has become a valuable strategy in drug design to enhance metabolic stability, prolong half-life, and improve overall pharmacokinetic profiles.[3][4]

Visualizing the Mechanism: Metabolic Blockade by gem-Difluorination

The following diagram illustrates the typical CYP450-mediated benzylic oxidation pathway and how the introduction of a gem-difluoro group can inhibit this process.

cluster_0 Non-Fluorinated Analog cluster_1 gem-Difluoro Substituted Drug A Drug with Benzylic CH2 Group B CYP450 Active Site (Fe=O) A->B Binding C Hydrogen Atom Abstraction B->C Initiates Oxidation D Carbon Radical Intermediate C->D E Oxygen Rebound D->E F Hydroxylated Metabolite (Unstable) E->F G Further Oxidation/Excretion F->G H Drug with Benzylic CF2 Group I CYP450 Active Site (Fe=O) H->I Binding K Metabolic Blockade (Steric & Electronic Effects) I->K J Binding L No Reaction K->L

Caption: CYP450 oxidation pathway and the inhibitory effect of gem-difluorination.

Experimental Benchmarking: In Vitro Metabolic Stability Assays

To quantitatively assess the impact of gem-difluorination, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting a drug's in vivo pharmacokinetic behavior.[5]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) which are rich in CYP enzymes. It is a cost-effective, high-throughput method to evaluate Phase I metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (both gem-difluorinated and non-fluorinated analogs) and positive controls (e.g., testosterone, verapamil) at 10 mM in DMSO.

    • Prepare a working solution of pooled human liver microsomes (e.g., 20 mg/mL stock) diluted in the phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability using the trypan blue exclusion method.

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 24-well plate.

    • Add the test compounds (both gem-difluorinated and non-fluorinated analogs) to the wells to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the cell suspension.

    • Quench the metabolic activity by adding three volumes of ice-cold methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • CLint is typically expressed as µL/min/10^6 cells: CLint = (0.693 / t½) / (cell density in millions of cells/mL) .

For both protocols, adherence to guidelines from regulatory bodies such as the FDA is recommended for studies intended for submission.[6]

Visualizing the Workflow: Metabolic Stability Assessment

The following diagram outlines the general workflow for assessing the metabolic stability of drug candidates.

cluster_0 Assay Setup cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation A Prepare Test Compounds (Fluorinated & Non-Fluorinated) C Incubate at 37°C A->C B Prepare Metabolic System (Microsomes or Hepatocytes) B->C D Sample at Time Points C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Calculate % Remaining F->G H Determine t½ and CLint G->H I Compare Analogs H->I

Caption: General workflow for in vitro metabolic stability assays.

Comparative Data: A Case Study

The following table presents data from a study comparing a gem-difluorinated macrocycle with its non-fluorinated counterpart, demonstrating the dramatic effect on metabolic stability.

Compoundlog D7.4Human Hepatocytes t½ (min)Human Liver Microsomes t½ (min)
Non-Fluorinated Macrocycle 2.41031
gem-Difluorinated Macrocycle 2.4<2.3<2.3

Data adapted from "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system"[7][8][9]

In this example, the non-fluorinated macrocycle exhibited moderate metabolic stability. However, the introduction of a gem-difluoro group at a metabolically labile position resulted in a significant increase in stability, with the half-life being too short to measure accurately under the assay conditions, indicating very rapid metabolism of the non-fluorinated compound and a pronounced stabilizing effect of the difluorination.[7][8][9] Interestingly, the lipophilicity (log D7.4) remained unchanged, highlighting that the observed effect is primarily due to the metabolic blocking properties of the gem-difluoro group rather than changes in physicochemical properties that might affect enzyme binding.

Conclusion and Field-Proven Insights

The strategic incorporation of a gem-difluoromethylene group is a highly effective strategy for enhancing the metabolic stability of drug candidates. By sterically and electronically shielding metabolically labile positions from CYP450-mediated oxidation, this modification can dramatically increase a compound's half-life and intrinsic clearance. The in vitro assays detailed in this guide provide a robust and reliable framework for quantifying this effect and making data-driven decisions in lead optimization.

As a Senior Application Scientist, my experience has shown that while gem-difluorination is a powerful tool, it is not a universal solution. The context of the entire molecule is crucial. In some cases, blocking one metabolic pathway may reveal a previously minor, but still significant, alternative pathway. Therefore, it is essential to not only measure the disappearance of the parent compound but also to perform metabolite identification studies to gain a complete picture of the metabolic fate of the new chemical entity. By combining rigorous experimental benchmarking with a deep mechanistic understanding, researchers can effectively leverage gem-difluorination to design more stable, effective, and ultimately, more successful therapeutic agents.

References

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3346–3354. [Link]

  • Watanabe, Y., & Oae, S. (1994). On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxidation. Journal of the American Chemical Society, 116(13), 5789-5790. [Link]

  • Shaik, S., Cohen, S., Wang, Y., Chen, H., Kumar, D., & Thiel, W. (2010). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Books. [Link]

  • Unknown. (n.d.). Cytochrome P450 Mechanism Major Types of P450 oxidation Reactions. Unknown. [Link]

  • Wang, Z., Ge, G., & Lu, B. (2015). Active site comparison of human drug-metabolizing CYP3A4 and CYP2E1. Journal of Molecular Modeling, 21(6), 154. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

  • Unknown. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF. ResearchGate. [Link]

  • Unknown. (n.d.). The distribution and metabolism of CYP3A4 and CYP3A5 (A) CYP3A4 and... ResearchGate. [Link]

  • Unknown. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]

  • Sevrioukova, I. F. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]

  • Wikipedia. (2024). CYP3A4. In Wikipedia. [Link]

  • Dolan, M. E., & Pegg, A. E. (2001). Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine. AACR Journals. [Link]

  • Unknown. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Unknown. (2024, November 6). The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]

  • Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

  • Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Food and Drug Administration. [Link]

  • Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Unknown. [Link]

  • Giri, R., Mosiagin, I., Franzoni, I., et al. (2022, May 31). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]

  • Unknown. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Unknown. (2024, November 1). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

  • Unknown. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

Sources

Safety Operating Guide

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS: 1996065-16-7).[1]

This protocol is engineered for research environments (pharmaceutical R&D, academic laboratories) where this compound is used as a scaffold intermediate. It synthesizes safety data from its constituent moieties—nicotinic acid and 4,4-difluoropiperidine —to establish a conservative, compliant disposal strategy.[1]

Executive Safety & Classification Summary

Immediate Action: Treat as a Hazardous Fluorinated Organic Acid .[1] Primary Hazard: Irritant (Eyes/Skin/Respiratory).[1][2] Potential for Hydrofluoric Acid (HF) generation upon combustion.[1] Waste Stream: Solid Hazardous Waste (Fluorine-bearing).[1]

Parameter Specification
CAS Number 1996065-16-7
Physical State Solid (Crystalline powder)
Chemical Class Fluorinated Pyridine Derivative / Carboxylic Acid
RCRA Status Non-listed (treat as Hazardous Waste due to toxicity/chemical nature)
Incineration Note MUST be flagged as "Fluorinated" to ensure proper scrubbing of HF gases.[1]
Hazard Profiling & PPE Requirements

As a specific SDS for this exact derivative is often unavailable, safety protocols are derived from its functional groups. The nicotinic acid core provides acidity and potential eye irritation [1], while the difluoropiperidine moiety introduces organic fluorine hazards [2].

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates.[1] Use a fume hood for all open handling.[3]
Ocular Chemical Splash Goggles Nicotinic acid derivatives are known severe eye irritants (Category 2A) [1].[1][4]
Dermal Nitrile Gloves (Double-gloved) Standard nitrile (0.11 mm) provides sufficient splash protection.[1]
Body Lab Coat (Buttoned) Prevents contamination of personal clothing.[1]
Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent dangerous reactions in the waste container.

  • Do NOT Mix With: Strong oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide). Reaction with bases will generate heat and salts; reaction with oxidizers may degrade the piperidine ring violently.

  • Halogenated vs. Non-Halogenated:

    • Solids: Classify as "Solid Organic Waste with Fluorine."[1]

    • Liquids (Solutions): If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), the presence of the difluoro group technically classifies the solute as halogenated. However, in many jurisdictions, unless the solvent is halogenated (e.g., DCM), it may be packed with non-halogenated solvents provided the manifest clearly states "Contains Organic Fluorine." Best Practice: Segregate into a dedicated "Halogenated / Fluorinated" waste stream to prevent regulatory flags at the incineration plant.

Step-by-Step Disposal Protocols
Workflow A: Solid Waste (Pure Compound)

Applicable for: Expired chemicals, synthesis failures, and excess solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable, but HDPE is preferred for fluorinated compounds to mitigate risk in the unlikely event of acidic decomposition.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: "this compound (100%)".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[1][5][6][7] Wipe the neck of the jar/bottle to ensure a tight seal.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Workflow B: Liquid Waste (Mother Liquors / HPLC Effluent)

Applicable for: Reaction mixtures, HPLC waste streams.

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic due to the nicotinic acid moiety, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent heat generation in the drum.

  • Solvent Compatibility:

    • If solvent is DCM/Chloroform: Pour into "Halogenated Waste" carboy.[1]

    • If solvent is Methanol/Acetonitrile: Pour into "Non-Halogenated Waste" carboy ONLY IF your facility allows trace organofluorines in this stream. Safest Protocol: Default to the "Halogenated" stream for any solution containing >1% of this compound.

  • Manifesting: Explicitly list the fluorinated compound on the waste log. Incinerators need to know about Fluorine content to manage HF emissions.

Workflow C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Solids (Gloves/Paper): Place in a clear hazardous waste bag (often 6-mil polyethylene).[1] Label as "Debris contaminated with Fluorinated Organics."

  • Sharps: Place needles/syringes in a red biohazard/sharps container. Chemical contamination is generally acceptable in these containers unless the chemical is P-listed (acutely toxic), which this is not [3].[1]

Decontamination of Spills

Scenario: You spill 500mg of powder on the benchtop.

  • Isolate: Inform nearby personnel.

  • PPE: Don goggles and double gloves.

  • Containment: Cover the powder with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup:

    • Scoop up the damp powder/towel mixture.

    • Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution. This helps neutralize the carboxylic acid group and solubilize the residue.

    • Final rinse with water.[2][7]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Visual Decision Logic (Disposal Tree)

Disposal_Protocol Start Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Powder Liquid Liquid / Solution State->Liquid Solution Solid_Pure Pure Compound / Powder Solid->Solid_Pure Solid_Debris Contaminated Debris (Gloves, Towels) Solid->Solid_Debris Liquid_Solvent Identify Solvent Base Liquid->Liquid_Solvent Action_Solid Dispose in HDPE Jar Label: 'Toxic, Fluorinated Solid' Solid_Pure->Action_Solid Action_Debris Double Bag -> Haz Waste Box Solid_Debris->Action_Debris Halo_Solvent Halogenated Solvent (DCM, Chloroform) Liquid_Solvent->Halo_Solvent NonHalo_Solvent Non-Halogenated Solvent (MeOH, DMSO, Water) Liquid_Solvent->NonHalo_Solvent Action_Halo Halogenated Waste Carboy Halo_Solvent->Action_Halo Action_NonHalo Check Facility Rules for Fluorine Default: Halogenated Carboy NonHalo_Solvent->Action_NonHalo

Figure 1: Decision matrix for segregating this compound waste streams.

Regulatory Compliance (US Focus)

While this specific CAS is not P-listed or U-listed under RCRA (40 CFR 261.33), it must be managed as a hazardous waste based on the Generator Knowledge rule.

  • Waste Code Assignment (Generic):

    • If the waste exhibits ignitability (e.g., in solvent): D001 .[8]

    • If no characteristic hazards (D-codes) apply, it is often coded as State-Regulated Hazardous Waste (e.g., California Code 352 - Organic solids with halogens) [4].[1]

  • EPA TSCA: Ensure the chemical is used strictly for R&D purposes (TSCA R&D Exemption), as it may not be on the public TSCA inventory.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid - Safety and Hazards.[1] Retrieved from [Link][1]

  • PubChem (2025). Compound Summary for CID 2758352, 4,4-Difluoropiperidine - Safety and Hazards.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Department of Toxic Substances Control (California). California Waste Codes.[1] Retrieved from [Link][1]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide a clear, logical, and scientifically grounded framework for the safe handling of this compound, from initial risk assessment to final disposal.

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is the first step in establishing a robust safety protocol. This analysis is based on the known toxicological profiles of its constituent chemical motifs.

  • Nicotinic Acid Core : Nicotinic acid and its derivatives are known to cause skin and eye irritation.[1][2] In some cases, they can also cause respiratory irritation.[3]

  • Difluoropiperidine Moiety : The presence of fluorine atoms increases the chemical's reactivity and potential for thermal decomposition to release hazardous substances, such as hydrogen fluoride.

  • Solid Form : As a solid, the compound poses a risk of airborne dust generation, which can lead to inhalation exposure.

Based on these considerations, a cautious approach is warranted, treating the compound as potentially hazardous upon contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPEStandardRationale
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required for splash-prone procedures.ANSI Z87.1 / EN 166Protects against dust particles and potential splashes. Nicotinic acid derivatives are known eye irritants.[1][4][5]
Hands Chemical-resistant gloves (e.g., Nitrile).EN 374Prevents skin contact. Gloves should be inspected before use and changed regularly.[6][7]
Body Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory NIOSH/MSHA approved respirator (e.g., N95 for dusts) or a higher level of protection based on risk assessment.NIOSH / EN 149Recommended when handling the powder outside of a fume hood or when there is a potential for aerosol generation.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling Protocol

The following workflow outlines the key steps for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Pre-Task Risk Assessment B Don Appropriate PPE A->B C Prepare a Well-Ventilated Work Area (Fume Hood) B->C D Weigh and Handle Solid Compound in Fume Hood C->D E Avoid Dust Generation D->E F Keep Container Tightly Closed When Not in Use E->F G Clean Work Area Thoroughly F->G H Decontaminate or Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency_Procedure Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate PPE Don Appropriate PPE Spill->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Spilled Material in a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Emergency response plan for a spill of this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation : Do not mix this waste with other incompatible waste streams.

  • Disposal : The waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[3][9]

Conclusion: A Culture of Safety

The safe handling of novel chemical compounds like this compound is paramount in a research setting. By understanding the potential hazards, utilizing the appropriate personal protective equipment, and adhering to established operational and disposal protocols, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures before handling this or any other new chemical entity.

References

  • Safety Data Sheet: ≥98 %, - Carl ROTH. Available at: [Link]

  • Safety data sheet. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. Available at: [Link]

  • NICOTINIC ACID (NIACIN (VITAMIN B3) - TMMedia. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.